Cy3-YNE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structure and Application of Cy3-YNE: A Technical Guide for Researchers
An in-depth examination of the fluorescent dye Cy3-YNE, its chemical properties, and its application in bio-orthogonal labeling for advanced research and drug development.
Introduction
This compound, also known as Sulfo-Cyanine3-alkyne, is a bright, orange-fluorescent dye that has become an indispensable tool in molecular biology, chemical biology, and drug discovery. Its utility lies in the terminal alkyne group, which allows for its covalent attachment to a wide range of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a detailed overview of the structure of this compound, its physicochemical properties, and comprehensive protocols for its use in labeling biomolecules.
Chemical Structure and Physicochemical Properties
This compound is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The "YNE" suffix denotes the presence of a terminal alkyne functional group, which is the reactive handle for click chemistry. There are several variants of this compound, with the most common being the sulfonated and non-sulfonated forms. The addition of sulfonate groups significantly increases the water solubility of the dye, making it particularly suitable for biological applications in aqueous environments.
The core structure of Cy3 provides its fluorescent properties. It absorbs light in the green-yellow region of the visible spectrum and emits in the orange-red region, making it compatible with common laser lines and filter sets used in fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The physicochemical properties of different this compound variants are summarized in the table below for easy comparison. These properties are crucial for designing and troubleshooting labeling experiments.
| Property | Sulfo-Cy3-YNE (Water-Soluble) | This compound (Non-sulfonated) |
| Synonyms | Sulfo-Cyanine3-alkyne | Cy3 alkyne |
| CAS Number | 1010386-62-5 | Not consistently available |
| Chemical Formula | C34H42N3O7S2 | C33H40ClN3O |
| Molecular Weight | 668.84 g/mol | 530.2 g/mol |
| Excitation Max (λex) | ~555 nm | ~555 nm |
| Emission Max (λem) | ~570 nm | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | Not consistently reported | ~0.31 |
| Solubility | Water, DMSO, DMF | DMSO, DMF, DCM |
| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is the labeling of biomolecules that have been functionalized with an azide group. The reaction between the alkyne on this compound and the azide on the target molecule is catalyzed by Cu(I) ions, resulting in the formation of a stable triazole linkage. This reaction is highly specific, rapid, and can be performed under mild, biocompatible conditions.
Figure 1. Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and oligonucleotides with this compound. It is important to note that optimization of reaction conditions, such as dye-to-biomolecule molar ratios and incubation times, may be necessary for specific applications.
Protein Labeling with this compound
This protocol assumes the protein of interest has been metabolically or chemically modified to contain an azide group.
-
Preparation of Reagents:
-
Azide-modified Protein: Prepare the protein in an amine-free buffer (e.g., phosphate buffer) at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Dissolve this compound in DMSO or water (for sulfonated versions) to a concentration of 1-10 mM.
-
Catalyst Solution: Prepare a fresh solution of a Cu(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and protect the biomolecule.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound stock solution (typically at a 5-20 fold molar excess to the protein), and the catalyst solution.
-
The final volume should be adjusted with the reaction buffer.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess, unreacted dye and catalyst components using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
The labeled protein can be concentrated if necessary.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Oligonucleotide Labeling with this compound
This protocol is for labeling an azide-modified oligonucleotide.
-
Preparation of Reagents:
-
Azide-modified Oligonucleotide: Dissolve the oligonucleotide in nuclease-free water or a suitable buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Catalyst/Buffer Mix: Prepare a solution containing the copper catalyst, reducing agent, and ligand in an appropriate buffer (e.g., triethylammonium acetate).
-
-
Labeling Reaction:
-
Combine the azide-modified oligonucleotide, this compound stock solution (typically a 2-10 fold molar excess), and the catalyst/buffer mix.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified from unreacted dye by ethanol precipitation or by using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quantification:
-
Measure the absorbance of the purified product at 260 nm (for the oligonucleotide) and ~555 nm (for Cy3) to determine the concentration and labeling efficiency.
-
Experimental Workflow
The general workflow for a biomolecule labeling experiment using this compound and click chemistry is illustrated below.
Figure 2. General experimental workflow for biomolecule labeling with this compound.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in a variety of research contexts. Its bright fluorescence, photostability, and the bio-orthogonal nature of its click chemistry reaction make it an ideal choice for applications ranging from in vitro assays to live-cell imaging. The availability of water-soluble variants further enhances its utility in biological systems. By understanding its chemical structure, properties, and the principles of its application, researchers can effectively leverage this compound to advance their studies in drug development, diagnostics, and fundamental biological research.
The Spectroscopic Profile of Cy3-YNE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of the fluorescent dye Cy3-YNE. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for the effective application of this versatile fluorophore in various research contexts. This document details the core spectral properties, experimental protocols for spectral characterization, and workflows for the application of this compound in biological imaging.
Core Spectral Properties of this compound
This compound is a derivative of the cyanine dye Cy3, featuring an alkyne (-YNE) functional group. This modification enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The fundamental spectral characteristics of this compound are dictated by the Cy3 core structure. While the alkyne moiety facilitates conjugation, it does not significantly alter the excitation and emission profile of the parent dye.
The fluorescence of Cy3 arises from the electronic transitions within its polymethine chain. Upon absorption of a photon of appropriate energy, the molecule is elevated to an excited singlet state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This energy difference between the absorption and emission maxima is known as the Stokes shift.
Quantitative spectral data for the Cy3 fluorophore, which is representative of this compound, is summarized in the table below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and the local environment of the dye once conjugated to a biomolecule.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][2] |
| Emission Maximum (λem) | ~569 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | |
| Recommended Laser Line | 532 nm or 555 nm | |
| Compatible Filter Sets | Cy3 / TRITC |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known absorption maximum of Cy3 (~555 nm).
-
Scan a range of emission wavelengths, starting from approximately 10 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., 565 nm to 750 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (~569 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 565 nm).
-
The resulting spectrum, when corrected for the lamp intensity profile, will represent the absorption spectrum of the fluorophore, and its peak corresponds to the excitation maximum (λex).
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.
Materials:
-
This compound solution (prepared as above)
-
Quantum yield standard solution with known Φ in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust the concentrations of both solutions to have similar absorbance values (ideally < 0.1).
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the this compound and the standard solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
A is the integrated fluorescence intensity
-
Abs is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol for Labeling an Azide-Modified Protein with this compound via CuAAC
This protocol describes the general steps for conjugating this compound to a protein containing an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein may need to be optimized.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The degree of labeling can be calculated from these values.
-
Visualizations
References
- 1. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Cy3-YNE for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy3-YNE, a fluorescent probe essential for click chemistry applications. Tailored for researchers, scientists, and drug development professionals, this document details the solubility of different this compound variants in various solvents, provides protocols for their dissolution and use, and illustrates relevant experimental workflows.
Introduction to this compound Variants
This compound, an alkyne-modified cyanine 3 dye, is a staple in bioorthogonal chemistry for labeling azide-containing molecules. It is crucial to distinguish between two primary forms of this reagent, as their solubility profiles differ significantly:
-
Non-sulfonated this compound: This is the standard form of the dye. Due to its molecular structure, it is generally hydrophobic and has low aqueous solubility.[1][2][3][4][5] Organic co-solvents are necessary for its use in most biological applications.
-
Sulfonated this compound (sulfo-Cy3-YNE): This variant incorporates one or more sulfonate groups, which dramatically increases its hydrophilicity and renders it water-soluble. This improved solubility is advantageous for direct use in aqueous buffers without the need for organic co-solvents.
Solubility Data
The solubility of this compound is dependent on its form (non-sulfonated vs. sulfonated) and the solvent used. The following tables summarize the available quantitative and qualitative solubility data for both variants.
Table 1: Solubility of Non-Sulfonated this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble, Good solubility | A common solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble, Good solubility | Another common solvent for preparing concentrated stock solutions. |
| Dichloromethane (DCM) | Soluble | An organic solvent suitable for dissolving the dye. |
| Methanol (MeOH) | Good solubility | A polar protic solvent where the dye is soluble. |
| Ethanol (EtOH) | Good solubility | Another polar protic solvent where the dye is soluble. |
| Acetonitrile | Good solubility | A polar aprotic solvent where the dye is soluble. |
| Water | Practically insoluble, Poor solubility, Low aqueous solubility | The non-sulfonated form is not suitable for direct dissolution in aqueous buffers. |
Table 2: Solubility of Sulfonated this compound (sulfo-Cy3-YNE)
| Solvent | Solubility | Notes |
| Water | Soluble (0.57 M or 40 g/L) | The sulfonate groups confer high water solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble, ≥ 30 mg/mL (44.85 mM), 25 mg/mL (37.38 mM) | Soluble, though heating and sonication may be required for high concentrations. |
| Dimethylformamide (DMF) | Soluble | A suitable organic solvent for this variant. |
Experimental Protocols
Proper dissolution and handling are critical for the successful application of this compound in labeling experiments.
Protocol 1: Preparation of a Concentrated Stock Solution (Non-Sulfonated this compound)
-
Solvent Selection: Choose a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dissolution:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the dye has completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For short-term storage (up to one month), -20°C is sufficient. For long-term storage (up to six months), -80°C is recommended.
-
Protocol 2: Labeling Biomolecules in Aqueous Buffer (Non-Sulfonated this compound)
-
Reaction Buffer: Prepare the desired aqueous reaction buffer (e.g., PBS, pH 7.4).
-
Adding the Dye:
-
Thaw an aliquot of the this compound stock solution.
-
Add the organic stock solution dropwise to the aqueous solution containing the azide-modified biomolecule while vortexing. The final concentration of the organic co-solvent (DMSO or DMF) should be kept to a minimum to avoid denaturation of proteins or other sensitive biomolecules.
-
The reaction can then proceed, typically catalyzed by copper(I), for the covalent attachment of the dye.
-
Protocol 3: Preparation and Use of Sulfonated this compound
-
Solvent Selection: For most applications, sterile, nuclease-free water or an appropriate aqueous buffer is the preferred solvent. DMSO can also be used to prepare a highly concentrated stock solution.
-
Dissolution:
-
Add the desired volume of water or buffer directly to the vial of sulfo-Cy3-YNE.
-
Vortex until the dye is fully dissolved. For high concentrations in DMSO, warming to 60°C and sonication may be necessary to achieve full dissolution.
-
-
Storage: Store the aqueous solution in aliquots at -20°C or -80°C, protected from light, following the same guidelines as for the non-sulfonated version.
-
Labeling: The aqueous solution of sulfo-Cy3-YNE can be added directly to the reaction mixture containing the azide-modified target molecule without the need for organic co-solvents.
Visualization of Key Processes
The following diagrams illustrate the core workflow for using this compound in click chemistry and the principle behind fluorogenic "click-on" dyes.
References
An In-Depth Technical Guide to Fluorescent Labeling with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorescent labeling using Cy3-YNE, a cyanine dye functionalized with a terminal alkyne. This compound is a powerful tool for the covalent attachment of a bright and photostable orange-fluorescent probe to biomolecules. Its primary application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. This allows for the precise labeling of azide-modified proteins, nucleic acids, and other biomolecules for visualization and quantification in a variety of biological and drug discovery applications.
Core Principles of this compound Labeling
This compound is the alkyne-functionalized version of the popular Cy3 dye. The terminal alkyne group allows for a highly specific and efficient covalent reaction with a molecule containing an azide group.[1] This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.[2] The bio-orthogonal nature of this reaction is a key advantage, as neither the alkyne nor the azide group is typically found in biological systems, ensuring that the labeling is highly specific to the intended target.[3]
The Cy3 fluorophore is a bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum at approximately 570 nm, making it compatible with standard fluorescence microscopy setups.[3] Its chemical stability allows for its conjugation to various biomolecules without a significant loss of fluorescence.[3]
Quantitative Data on this compound Labeling
The efficiency of this compound labeling can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a copper(I) catalyst. The following tables summarize key properties of Cy3 and provide an example of labeling efficiency for oligonucleotides.
Table 1: Physicochemical and Spectral Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | ~0.31 |
| Recommended Purification Method | HPLC |
Table 2: Example of Cy3-Alkyne Labeling Efficiency for Oligonucleotides
| Biomolecule | Labeling Chemistry | Labeling Yield | Reference |
| Azide-functionalized oligodeoxynucleotide (ODN) | CuAAC with Cy3-alkyne | 90.3 ± 0.4% |
Experimental Protocols
The following are detailed protocols for the labeling of azide-modified oligonucleotides and proteins with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol is adapted from a proven method for the efficient conjugation of alkyne-dyes to azide-modified oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Molecular weight cut-off (MWCO) centrifugal filter (e.g., 3 kDa)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water or DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Add this compound to a final concentration of 200 µM (a 2:1 molar ratio to the oligonucleotide).
-
Prepare the copper(I) catalyst by mixing the CuSO₄ and TBTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/TBTA mixture to the reaction to a final CuSO₄ concentration of 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide using a MWCO centrifugal filter to remove unreacted this compound and copper catalyst.
-
Wash the retentate multiple times with nuclease-free water.
-
The purified Cy3-labeled oligonucleotide can be quantified by measuring absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
-
Protocol 2: Labeling of Azide-Modified Proteins with this compound
This protocol provides a general framework for the labeling of proteins that have been metabolically engineered to contain azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, dilute the azide-modified protein to a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye.
-
Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.
-
Add the Cu(I)-THPTA complex to the reaction mixture.
-
Initiate the click reaction by adding the fresh sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column.
-
Collect the protein-containing fractions. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 550 nm (for Cy3).
-
Mandatory Visualizations
Experimental Workflow for Labeling Azide-Modified Biomolecules
Caption: General workflow for labeling azide-modified biomolecules with this compound.
Signaling Pathway: Visualizing Protein Glycosylation
The following diagram illustrates a workflow for visualizing protein glycosylation using metabolic labeling with an azide-modified sugar and subsequent fluorescent labeling with Cy3-alkyne.
Caption: Workflow for visualizing protein glycosylation using Cy3-alkyne.
References
An In-Depth Technical Guide to Cy3-YNE for Beginners in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-YNE, a powerful fluorescent tool for researchers in molecular biology. We will delve into its core properties, detailed experimental applications, and the underlying principles of its use in cutting-edge research.
Introduction to this compound: A Versatile Tool for Bio-labeling
This compound (Sulfo-Cyanine3-alkyne) is a fluorescent dye that belongs to the cyanine family.[1] It is characterized by its bright orange-red fluorescence and its chemical structure, which includes an alkyne group (-YNE). This alkyne functional group is the key to its versatility, allowing it to participate in a highly specific and efficient type of reaction known as "click chemistry."[1]
Specifically, the alkyne group of this compound can react with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction is bio-orthogonal, meaning it occurs with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. This makes this compound an ideal tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been metabolically, enzymatically, or chemically modified to contain an azide group.[1][2]
The resulting fluorescently labeled molecules can then be visualized and tracked using various techniques such as fluorescence microscopy and flow cytometry, providing valuable insights into their localization, trafficking, and interactions within cells.
Core Properties of this compound
The utility of a fluorescent dye is determined by its photophysical properties. This compound exhibits excellent characteristics for a wide range of imaging applications.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.31 | |
| Molecular Weight | 530.14 g/mol | |
| Solubility | Soluble in organic solvents (DMF, DMSO), insoluble in water. |
Key Applications in Molecular Biology
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via click chemistry. This enables a multitude of downstream applications, including:
-
Fluorescence Microscopy: Visualize the subcellular localization of labeled proteins or nucleic acids.
-
Flow Cytometry: Quantify the amount of labeled biomolecule in a cell population.
-
In-gel Fluorescence Detection: Detect labeled proteins or nucleic acids in gels after electrophoresis.
-
High-Throughput Screening: Screen for molecules that affect the synthesis or localization of a target biomolecule.
Experimental Protocols
Here, we provide detailed protocols for the labeling of proteins and DNA using this compound and click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.
General Workflow for Click Chemistry Labeling
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms the basis of this compound labeling. The general workflow involves the introduction of an azide group into the target biomolecule, followed by the click reaction with this compound.
Caption: General workflow for labeling biomolecules with this compound via click chemistry.
Detailed Protocol: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Incubator or shaker at room temperature
Procedure:
-
Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix by adding the following components in the order listed. Prepare enough master mix for all your samples, plus a small excess.
-
20 µL of 2.5 mM this compound (diluted from 10 mM stock in DMSO or water)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the Reaction: To 50-100 µg of cell lysate in a microcentrifuge tube, add the prepared click reaction master mix.
-
Add Reducing Agent: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.
-
Incubate: Protect the reaction from light and incubate for 30 minutes at room temperature with gentle shaking.
-
Downstream Analysis: The Cy3-labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Detailed Protocol: Labeling of Azide-Modified Oligonucleotides/DNA
This protocol is for labeling synthetic oligonucleotides or DNA that have been synthesized with an azide modification.
Materials:
-
Azide-modified oligonucleotide/DNA
-
This compound stock solution (10 mM in DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Acetone (for oligonucleotide precipitation) or Ethanol and Sodium Acetate (for DNA precipitation)
-
Microcentrifuge
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide or DNA in water in a microcentrifuge tube. Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO and vortex to mix.
-
Add this compound: Add the this compound stock solution and vortex again.
-
Add Ascorbic Acid: Add the required volume of 5 mM ascorbic acid stock solution and briefly vortex.
-
Degas the Solution: Bubble inert gas through the solution for 30 seconds to remove dissolved oxygen.
-
Add Catalyst: Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly. Vortex the mixture. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.
-
Incubate: Allow the mixture to incubate at room temperature overnight in the dark.
-
Precipitate the Labeled Product:
-
For oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, then add 2.5 volumes of ethanol.
-
-
Incubate and Centrifuge: Mix and incubate at -20°C for 20 minutes. Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
-
Wash and Dry: Wash the pellet with acetone (1 mL) and centrifuge again. Discard the supernatant and air dry the pellet.
-
Purification: The labeled conjugate can be further purified by PAGE or RP-HPLC.
Visualization of Signaling Pathways and Experimental Workflows
This compound is a powerful tool for visualizing and quantifying components of complex biological systems. Below are examples of how this compound can be used to study a signaling pathway and an experimental workflow, represented by Graphviz diagrams.
Experimental Workflow: Metabolic Labeling and Imaging of the Prenylome
This workflow demonstrates how an alkyne-modified metabolic precursor can be used to tag a class of proteins (the prenylome) for subsequent visualization with an azide-functionalized Cy3. A similar workflow can be used with an azide-modified precursor and this compound.
Caption: Workflow for metabolic labeling and imaging of prenylated proteins.
Signaling Pathway: Visualizing EGFR in the MAPK/ERK Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that activates multiple downstream signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By labeling EGFR with this compound (after introducing an azide group), its localization and trafficking upon EGF stimulation can be tracked.
Caption: Visualization of EGFR's role in the MAPK/ERK signaling pathway.
Conclusion
This compound, in conjunction with click chemistry, offers a robust and versatile platform for the fluorescent labeling of biomolecules in complex biological systems. Its bright fluorescence, high specificity of labeling, and applicability to a wide range of molecular biology techniques make it an invaluable tool for researchers seeking to unravel the intricacies of cellular processes. The detailed protocols and conceptual workflows provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.
References
Sulfo-Cyanine3-Alkyne: A Technical Guide for Advanced Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cyanine3-alkyne, a fluorescent dye crucial for the precise labeling of biomolecules. We will delve into its chemical properties, provide detailed experimental protocols for its application, and illustrate key workflows for its use in research.
Core Properties of Sulfo-Cyanine3-Alkyne
Sulfo-Cyanine3-alkyne is a water-soluble fluorescent dye belonging to the cyanine family. Its key feature is a terminal alkyne group, which allows for its covalent attachment to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The sulfonate groups enhance its water solubility, making it ideal for labeling biological macromolecules in aqueous environments.
The molecular weight and formula of Sulfo-Cyanine3-alkyne can vary depending on the salt form provided by different suppliers. The table below summarizes the properties of the common forms.
| Property | Potassium Salt | Sodium Salt | Inner Salt |
| Molecular Formula | C₃₃H₃₈KN₃O₇S | Not explicitly provided, but analogous to the potassium salt | C₃₃H₃₇N₃O₇S |
| Molecular Weight | 691.90 g/mol [1] | Not explicitly provided | 653.2 g/mol (as M+)[1] |
| CAS Number | Not explicitly provided | 2055138-88-8[1] | 2055138-87-7[1] |
Note: The information provided by different suppliers can sometimes be inconsistent. The data presented here is a synthesis of available information. Researchers should always refer to the specifications provided by their specific supplier.
Experimental Protocols: Labeling Biomolecules with Sulfo-Cyanine3-Alkyne
The primary application of Sulfo-Cyanine3-alkyne is the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, through CuAAC. The following is a general protocol for labeling proteins.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0
-
Sulfo-Cyanine3-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Sulfo-Cyanine3-alkyne in nuclease-free water or a suitable buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the THPTA stock solution to the protein solution to a final concentration of 1 mM.
-
Add the Sulfo-Cyanine3-alkyne stock solution to the protein solution. The molar ratio of dye to protein can be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Add the CuSO₄ stock solution to a final concentration of 0.25 mM.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time can be optimized.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cyanine3 (approximately 550 nm).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for labeling a target biomolecule with Sulfo-Cyanine3-alkyne and its subsequent detection.
Signaling Pathways and Applications
It is important to note that Sulfo-Cyanine3-alkyne itself is not directly involved in signaling pathways. Instead, it serves as a powerful tool to visualize and track biomolecules that are part of these pathways. For example, a protein involved in a specific signaling cascade can be metabolically labeled with an azide-containing amino acid, and subsequently tagged with Sulfo-Cyanine3-alkyne. This allows for the real-time visualization of the protein's localization, trafficking, and interactions within the cell, providing valuable insights into the dynamics of the signaling pathway.
The diagram below illustrates the logical relationship of how Sulfo-Cyanine3-alkyne is used to study a generic signaling pathway.
References
A Technical Guide to Cy3-YNE for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy3-YNE, a fluorescent alkyne probe widely utilized in biological research. This document details the commercial sources of this compound, its key quantitative characteristics, and detailed protocols for its application in labeling various biomolecules. Furthermore, it presents visual workflows and a representative signaling pathway to illustrate the practical implementation of this powerful research tool.
Commercial Suppliers and Quantitative Specifications of this compound
This compound is commercially available from a variety of suppliers, with offerings that include both non-sulfonated and sulfonated forms to cater to different experimental needs. The choice between these forms primarily depends on the required solubility in aqueous buffers, with sulfonated versions offering enhanced water solubility.[1][2] Key quantitative specifications from prominent suppliers are summarized in the table below to facilitate an informed selection for your research.
| Supplier | Product Name | Formulation | Molecular Weight ( g/mol ) | Ex (nm) | Em (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Purity |
| BroadPharm | Cy3 alkyne | Non-sulfonated | 530.2 | 555 | 570 | 150,000 | 0.31 | >96% |
| Trisulfo-Cy3-Alkyne | Trisulfonated | 805.9 | 550 | 570 | 150,000 | N/A | >90% | |
| Lumiprobe | Cyanine3 alkyne | Non-sulfonated | 530.14 | 555 | 570 | 150,000 | 0.31 | >95% (HPLC-MS) |
| sulfo-Cyanine3 alkyne | Disulfonated | 691.90 | 548 | 563 | 162,000 | 0.1 | >95% (HPLC-MS) | |
| Jena Bioscience | Sulfo-Cy3-Alkyne | Trisulfonated | 761.93 (free acid) | 553 | 566 | 151,000 | N/A | ≥ 90% (HPLC) |
| Vector Labs | Cy3 Alkyne | Sulfonated | 761.92 (protonated) | 553 | 569 | 150,000 | N/A | >95% (HPLC) |
| AAT Bioquest | Cyanine 3 alkyne | Non-sulfonated | 721.94 | 554 | 568 | 150,000 | 0.15 | N/A |
| Sigma-Aldrich | Cy3-alkyne | Trisulfonated | 964.31 | N/A | N/A | N/A | N/A | N/A |
| MedchemExpress | This compound | Sulfonated | 691.89 | 552 | 570 | N/A | N/A | >98% |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under aqueous conditions.[3][4] The terminal alkyne group of this compound reacts specifically with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is central to the diverse applications of this compound in labeling proteins, nucleic acids, and glycans.[3]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Purified Protein
This protocol details the steps for labeling a purified protein containing an azide modification with this compound.
Materials:
-
Azide-modified protein in a sodium azide-free buffer
-
This compound (dissolved in DMSO)
-
1.5x protein labeling buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)
-
Ascorbic acid solution (50 mM in water, freshly prepared)
-
DMSO (for non-sulfonated this compound)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein with the appropriate buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add Labeling Buffer: Add the 1.5x protein labeling buffer to the protein solution and vortex to mix.
-
Add this compound: Add the calculated volume of this compound stock solution. For non-sulfonated this compound, ensure the final concentration of DMSO does not exceed recommended limits to prevent protein precipitation. A 3-fold molar excess of the dye over the protein is a good starting point.
-
Initiate the Reaction: Add the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the catalytic Cu(I).
-
Degas (Optional but Recommended): To prevent the oxidation of the catalyst, it is recommended to degas the mixture by purging with an inert gas like argon or nitrogen.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify: Remove the unreacted dye and other reaction components by size-exclusion chromatography or another suitable protein purification method.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol provides a general procedure for labeling oligonucleotides that have been synthesized with an alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized Cy3 (or other fluorescent azide)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
Ascorbic Acid (5 mM in water, freshly prepared)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Acetone with 3% lithium perchlorate (for precipitation)
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Buffer and Solvent Addition: Add 2M TEAA buffer to a final concentration of 0.2 M, followed by the addition of DMSO. Vortex to mix.
-
Add Azide: Add the azide stock solution (e.g., 10 mM in DMSO) and vortex.
-
Add Ascorbic Acid: Add the required volume of the 5 mM ascorbic acid solution and briefly vortex.
-
Degas: Bubble an inert gas (e.g., argon) through the solution for 30 seconds.
-
Add Catalyst: Add the Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly.
-
Incubate: Vortex the mixture and incubate at room temperature overnight, protected from light. If a precipitate forms, heat the vial at 80°C for 3 minutes and vortex again.
-
Precipitate the Labeled Oligonucleotide: Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone. Mix thoroughly and incubate at -20°C for 20 minutes.
-
Wash and Dry: Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant. Wash the pellet with acetone, centrifuge again, and discard the supernatant. Dry the pellet.
-
Purification: The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.
Protocol 3: Metabolic Glycan Labeling and Detection
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by detection with this compound. This technique is valuable for visualizing and analyzing changes in glycosylation.
Procedure:
Visualizing Protein-Protein Interactions in a Signaling Pathway
This compound can be a valuable tool for studying protein-protein interactions within signaling pathways, often in the context of FRET (Förster Resonance Energy Transfer) experiments. By labeling one protein with a donor fluorophore (like Cy3) and an interacting partner with an acceptor fluorophore, the proximity of the two proteins can be monitored.
The following diagram illustrates a hypothetical scenario where this compound is used to study the interaction between two proteins in the ERK signaling pathway. In this example, a protein of interest is metabolically labeled with an azide-containing amino acid and subsequently tagged with this compound. Its interaction with a GFP-tagged partner protein can then be assessed by FRET.
This guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's documentation for detailed storage and handling instructions.
References
Methodological & Application
Application Notes and Protocols for Cy3-YNE Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, selective, and high-yielding.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1][3][4] This reaction is exceptionally bioorthogonal, as neither azide nor alkyne functional groups are naturally present in biological systems, thus preventing side reactions with native biomolecules. The CuAAC reaction proceeds efficiently under mild, aqueous conditions, including a wide pH range (4-11) and at room temperature, making it ideal for bioconjugation.
This document provides a detailed protocol for the click chemistry reaction between a Cy3-functionalized alkyne (Cy3-YNE) and an azide-modified biomolecule. Cy3 is a fluorescent dye commonly used for labeling and detection in various biological applications. This protocol is designed for researchers in life sciences and drug development to facilitate the efficient and reliable fluorescent labeling of biomolecules such as proteins, nucleic acids, and other cellular components.
Reaction Principle
The core of this protocol is the CuAAC reaction, where the terminal alkyne of this compound covalently links to an azide-modified molecule of interest in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance reaction efficiency and protect biomolecules from potential damage caused by copper, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed.
Quantitative Data Summary
The following table summarizes the typical concentrations and conditions for a this compound click chemistry reaction. These values may require optimization depending on the specific biomolecule and experimental context.
| Parameter | Recommended Range/Value | Notes |
| Alkyne-Biomolecule Concentration | 25-100 µM | Lower concentrations may require longer reaction times or higher reagent excesses. |
| Cy3-Azide Concentration | 1.5 - 10 fold molar excess over alkyne | A slight excess of the fluorescent probe ensures complete labeling of the biomolecule. |
| CuSO₄ Concentration | 50-250 µM | The catalyst concentration can be adjusted to modulate the reaction rate. |
| Ligand (THPTA/TBTA) Concentration | 250-1250 µM | A ligand-to-copper ratio of 5:1 is commonly used to stabilize the Cu(I) catalyst. |
| Sodium Ascorbate Concentration | 1-5 mM | The reducing agent should be in excess to maintain the copper in its active Cu(I) state. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 30 - 120 minutes | Reaction progress can be monitored by techniques like fluorescence imaging or chromatography. |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a wide pH range (4-11). |
| Solvent | Aqueous buffer (e.g., PBS), DMSO | The choice of solvent depends on the solubility of the reactants. DMSO can be used as a co-solvent. |
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound click chemistry reaction.
Detailed Experimental Protocol
This protocol describes the labeling of an azide-modified biomolecule with this compound.
Materials and Reagents
-
Azide-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Molecular weight cut-off (MWCO) spin filters or appropriate chromatography columns for purification
-
Deionized water
Stock Solution Preparation
-
Azide-modified Biomolecule: Prepare a stock solution of your azide-modified biomolecule in a suitable buffer (e.g., PBS) at a concentration of 1-10 mM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be prepared fresh on the day of the experiment.
Reaction Procedure
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration (e.g., 100 µM) in PBS.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 2-fold excess over the azide-biomolecule). Vortex briefly to mix.
-
Add the THPTA ligand solution to a final concentration of 250 µM. Vortex briefly.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM. Vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
Purification of the Cy3-Labeled Biomolecule
Purification is crucial to remove unreacted this compound, copper catalyst, and other reagents.
-
For Oligonucleotides and Larger Proteins: A simple and effective method is to use a molecular weight cut-off (MWCO) spin filter. Choose a filter with a MWCO that will retain your labeled biomolecule while allowing the smaller, unreacted components to pass through.
-
Add the reaction mixture to the MWCO filter unit.
-
Add a suitable buffer (e.g., PBS) to dilute the reaction mixture.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the washing steps 2-3 times to ensure complete removal of contaminants.
-
Recover the purified, labeled biomolecule from the filter unit.
-
-
For Peptides and Small Molecules: Purification may require techniques such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.
Analysis and Storage
The success of the labeling reaction can be confirmed by various analytical methods:
-
Fluorescence Spectroscopy: Measure the fluorescence of the purified product at the excitation and emission maxima of Cy3 (typically around 550 nm and 570 nm, respectively).
-
Gel Electrophoresis (for proteins and nucleic acids): A shift in the band migration of the labeled biomolecule compared to the unlabeled control can indicate a successful conjugation. The gel can be visualized for fluorescence before and after staining to confirm the presence of Cy3.
-
Mass Spectrometry: To confirm the covalent modification and determine the exact mass of the conjugate.
Store the purified Cy3-labeled biomolecule at -20°C or -80°C, protected from light.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure the copper and ligand solutions are not expired. |
| Low reagent concentrations | Increase the concentration of this compound or the catalyst. | |
| Short reaction time | Increase the incubation time. | |
| Precipitation in the Reaction | High concentration of reagents | Dilute the reaction mixture or perform the reaction in the presence of a co-solvent like DMSO. |
| High Background Fluorescence | Incomplete removal of unreacted this compound | Improve the purification process by increasing the number of washes or optimizing the chromatography conditions. |
Conclusion
The this compound click chemistry reaction is a robust and efficient method for fluorescently labeling biomolecules. By following this detailed protocol, researchers can achieve high yields of labeled products for a wide range of applications in molecular biology, cell biology, and drug discovery. The simplicity and reliability of this bioconjugation technique make it an invaluable tool for the modern life scientist.
References
Application Notes: Cy3-YNE for DNA and Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-YNE is a fluorescent dye containing a terminal alkyne group, making it an ideal tool for the labeling of DNA and oligonucleotides through a chemical reaction known as "click chemistry".[1][2][3] This method is highly selective and efficient, allowing for the covalent attachment of the bright, orange-fluorescent Cy3 dye to azide-modified nucleic acids.[4][5] The resulting fluorescently labeled DNA and oligonucleotides are invaluable reagents in a wide range of molecular biology and drug development applications, including fluorescence microscopy, DNA sequencing, flow cytometry, and fluorescence in situ hybridization (FISH).
The primary advantage of using this compound in conjunction with click chemistry is the bio-orthogonality of the reaction; the alkyne and azide groups react specifically with each other under mild conditions, without interfering with other functional groups present in biological molecules. This ensures specific and efficient labeling of the target DNA or oligonucleotide.
Two main types of click chemistry are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join the alkyne on this compound with an azide-modified DNA or oligonucleotide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne, which reacts readily with azides without the need for a metal catalyst. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.
This document provides detailed protocols for both CuAAC and SPAAC labeling of DNA and oligonucleotides with this compound, along with relevant technical data.
Technical Data
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 761.92 g/mol (protonated) | |
| Appearance | Red solid | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (Ex) | ~552-554 nm | |
| Emission Maximum (Em) | ~568-570 nm | |
| Extinction Coefficient | 150,000 cm⁻¹ M⁻¹ | |
| Quantum Yield | High | |
| Storage | -20°C, desiccated, protected from light |
Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Oligonucleotide | Varies | 20 - 200 µM |
| This compound | 10 mM in DMSO | 1.5 x [Oligonucleotide] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1 - 0.5 mM |
| Ligand (e.g., THPTA, TBTA) | 50 mM in water/DMSO | 0.5 - 2.5 mM (5x [CuSO₄]) |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 2.5 - 5 mM |
Note: These are general guidelines. Optimal concentrations may vary depending on the specific oligonucleotide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified DNA/Oligonucleotides
This protocol describes the labeling of an azide-modified oligonucleotide with this compound using a copper(I) catalyst generated in situ from CuSO₄ and a reducing agent.
Materials:
-
Azide-modified DNA or oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium L-ascorbate
-
Nuclease-free water
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Purification supplies (e.g., ethanol, sodium acetate, oligo purification columns, or HPLC)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Azide-modified oligonucleotide (to a final concentration of 100 µM).
-
2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M).
-
DMSO (to a final concentration of 50% v/v).
-
10 mM this compound stock solution (to a final concentration of 150 µM, a 1.5-fold excess).
-
-
Vortex the mixture gently.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared 100 mM sodium ascorbate solution to the oligonucleotide/dye mixture to a final concentration of 5 mM.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from unreacted dye and catalyst components using several methods, including:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.
-
Oligo Purification Spin Columns: Use a commercial spin column kit designed for oligonucleotide purification following the manufacturer's instructions.
-
High-Performance Liquid Chromatography (HPLC): This method provides the highest purity and is recommended for demanding applications.
-
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~552 nm (for Cy3).
-
The degree of labeling can be calculated using the following formula: Degree of Labeling = (A_max * ε_oligo) / ((A_260 - A_max_cf) * ε_dye) Where A_max is the absorbance of Cy3 at its maximum wavelength, A_260 is the absorbance of the conjugate at 260 nm, ε_oligo is the extinction coefficient of the oligonucleotide, ε_dye is the extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹), and A_max_cf is the correction factor for the dye's absorbance at 260 nm.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for the copper-free labeling of azide-modified oligonucleotides, which is ideal for in vivo applications or when working with copper-sensitive materials. This protocol assumes the use of a dibenzocyclooctyne (DBCO)-modified Cy3 dye, as this compound itself is not a strained alkyne. For this reaction, an azide-modified oligonucleotide and a DBCO-Cy3 reagent would be required.
Materials:
-
Azide-modified DNA or oligonucleotide
-
DBCO-Cy3 (or other strained alkyne-Cy3 conjugate)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Purification supplies as in Protocol 1
Procedure:
-
Prepare Stock Solutions:
-
DBCO-Cy3: Prepare a 10 mM stock solution in DMSO.
-
Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in PBS (pH 7.4) to a desired stock concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the azide-modified oligonucleotide with the DBCO-Cy3 reagent. A 2-10 fold molar excess of the DBCO-Cy3 is typically used.
-
The reaction can be performed in a variety of aqueous buffers.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light. Reaction times may need to be optimized.
-
-
Purification and Storage:
-
Purify the labeled oligonucleotide using one of the methods described in Protocol 1.
-
Quantify and store the labeled oligonucleotide as described in Protocol 1.
-
Visualizations
References
Application Notes and Protocols for Live Cell Imaging of Nascent Protein Synthesis using Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify newly synthesized proteins in real-time provides invaluable insights into cellular regulation, stress responses, and the efficacy of therapeutic agents. This application note describes a robust protocol for imaging nascent protein synthesis in live cells using Cy3-YNE, a cyanine-based fluorescent dye containing a terminal alkyne group. This method leverages bioorthogonal click chemistry to covalently label proteins that have incorporated a non-canonical amino acid, L-azidohomoalanine (AHA), a methionine analog. The highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction enables the sensitive detection of newly translated proteins with minimal perturbation to cellular processes. This technique is particularly useful for studying the dynamics of protein synthesis in response to various stimuli and for screening compounds that modulate this fundamental biological process.
Principle of the Method
The experimental workflow involves two key steps. First, cells are metabolically labeled with AHA, which is incorporated into newly synthesized proteins in place of methionine.[1] Following this incorporation, the azide-functionalized proteins are specifically detected by the addition of the alkyne-containing fluorescent dye, this compound. The click reaction, catalyzed by copper (I), forms a stable triazole linkage between the AHA-containing proteins and the this compound dye, allowing for fluorescent visualization.[2]
Materials and Reagents
-
Cells: Mammalian cell line of choice (e.g., HeLa, HEK293, U2OS)
-
Culture Medium: Standard cell culture medium (e.g., DMEM, MEM)
-
Methionine-free Medium: (e.g., DMEM without L-methionine)
-
L-azidohomoalanine (AHA): Stock solution (e.g., 10 mM in DMSO or water)[3]
-
This compound: Stock solution (e.g., 1-10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄): Stock solution (e.g., 20 mM in water)[4]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Stock solution (e.g., 100 mM in water)[4]
-
Sodium Ascorbate: Freshly prepared stock solution (e.g., 300 mM in water)
-
Live Cell Imaging Solution: (e.g., HBSS or phenol red-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Optional: Hoechst 33342 for nuclear counterstaining
Experimental Workflow
The following diagram outlines the major steps in the live-cell imaging protocol for nascent protein synthesis using this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Azide-Modified Glycans with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their role in biological processes is a rapidly expanding field in glycobiology. The ability to visualize and track glycans is crucial for understanding their function in cell signaling, immune responses, and disease progression. Metabolic glycan labeling, coupled with bioorthogonal chemistry, provides a powerful tool for this purpose. This method involves the metabolic incorporation of a sugar analog containing a bioorthogonal chemical reporter, such as an azide group, into cellular glycans.[1] The azide-modified glycans can then be specifically labeled with a probe containing a complementary reactive group.
This document provides detailed application notes and protocols for the fluorescent labeling of azide-modified glycans using Cy3-YNE, a terminal alkyne-functionalized cyanine 3 dye. The labeling is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2][3][4] This technique allows for sensitive and specific detection of glycans in various applications, including fluorescence microscopy and flow cytometry. While copper can be toxic to living cells, the use of copper-chelating ligands can mitigate this toxicity, enabling live-cell imaging. Alternatively, for applications intolerant to copper, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, although this protocol focuses on the CuAAC reaction with this compound.
Principle of the Method
The labeling strategy consists of two main stages:
-
Metabolic Incorporation of Azide-Modified Sugars: Cells are cultured in the presence of a peracetylated azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz). These sugars are taken up by the cells and processed through their natural metabolic pathways, leading to the incorporation of the azide-containing sugar into various glycoconjugates, including glycoproteins and glycolipids. The azide group serves as a bioorthogonal handle for subsequent chemical ligation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified glycans are then covalently labeled with this compound. This reaction is a [3+2] cycloaddition between the terminal alkyne of this compound and the azide group on the modified glycans. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The addition of a copper(I)-stabilizing ligand, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) or bathocuproinedisulfonic acid (BCS), accelerates the reaction and protects cells from copper-induced toxicity. This results in the formation of a stable, fluorescent triazole linkage, allowing for the visualization of the labeled glycans.
Data Presentation
Table 1: Comparison of Azide-Alkyne Cycloaddition Methods for Glycan Labeling
| Feature | Copper-Catalyzed (CuAAC) with this compound | Strain-Promoted (SPAAC) with DBCO-Dyes |
| Reaction Principle | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide. | Spontaneous cycloaddition between a strained alkyne (e.g., DBCO) and an azide. |
| Reaction Speed | Very fast, can be completed in minutes. | Fast, typically 15-60 minutes. |
| Reagents | This compound, CuSO4, Sodium Ascorbate, Ligand (e.g., THPTA). | DBCO-functionalized dye. |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands for live-cell imaging. | Generally considered more biocompatible for live-cell applications as it is copper-free. |
| Optimal Dye Concentration | Typically in the range of 20-50 µM. | Typically in the range of 20-50 µM. |
| Labeling Efficiency | Can achieve high labeling efficiency. | Often reported to have higher labeling efficiency compared to CuAAC in live cells. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azide-Modified Sugars
This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Peracetylated azide-sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate, chamber slides) and allow them to adhere and grow to the desired confluency under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare Azide-Sugar Stock Solution: Prepare a 10-25 mM stock solution of the peracetylated azide-sugar in sterile DMSO.
-
Metabolic Labeling: Dilute the azide-sugar stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM). Remove the existing medium from the cells and replace it with the medium containing the azide-sugar.
-
Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions. The optimal incubation time and concentration of the azide-sugar should be determined empirically for each cell line and experimental goal.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide-sugar. The cells are now ready for fluorescent labeling with this compound.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans in Fixed Cells via CuAAC
This protocol details the labeling of azide-modified glycans with this compound in fixed cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
DMSO
-
PBS
-
Paraformaldehyde (PFA), 4% in PBS
-
Click-iT® Reaction Buffer (or a freshly prepared buffer containing CuSO4, a ligand, and a reducing agent)
-
Copper (II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh)
-
-
Bovine Serum Albumin (BSA), 3% in PBS for blocking
Procedure:
-
Cell Fixation: Wash the azide-labeled cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells two to three times with PBS.
-
Permeabilization (Optional): For labeling intracellular glycans, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash twice with PBS.
-
Blocking: Block the cells with 3% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.
-
Prepare this compound Staining Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Immediately before use, prepare the final click reaction cocktail. For a 500 µL reaction volume:
-
440 µL PBS
-
10 µL of 20 mM CuSO4 (final concentration: 0.4 mM)
-
25 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
2.5 µL of this compound stock solution (final concentration: 5-25 µM)
-
25 µL of 100 mM Sodium Ascorbate (final concentration: 5 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction. The final concentrations may need optimization.
-
-
Labeling Reaction: Remove the blocking solution and add the freshly prepared click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Imaging: Mount the coverslips or view the plate on a fluorescence microscope using the appropriate filter set for Cy3 (Excitation/Emission: ~550/570 nm).
Protocol 3: Fluorescent Labeling of Azide-Modified Glycans on Live Cells via CuAAC
This protocol is for labeling cell surface glycans on living cells. It is crucial to use a biocompatible copper catalyst system.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
DMSO
-
Cell culture medium or PBS with calcium and magnesium
-
Biocompatible Copper Catalyst System:
-
Copper (II) Sulfate (CuSO4) stock solution
-
BTTES ligand stock solution (or other biocompatible ligand)
-
Sodium Ascorbate stock solution (prepare fresh)
-
Procedure:
-
Prepare Cells: After metabolic labeling, wash the cells twice with pre-warmed, serum-free culture medium or PBS.
-
Prepare Labeling Cocktail: Prepare the click reaction cocktail in pre-warmed, serum-free medium. The final concentrations of reagents need to be optimized for cell viability and labeling efficiency, but a starting point could be:
-
75 µM CuSO4
-
450 µM BTTES (Ligand:Copper ratio of 6:1)
-
2.5 mM Sodium Ascorbate
-
10-50 µM this compound
-
-
Labeling: Add the labeling cocktail to the live cells and incubate for 5-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with complete culture medium to remove excess reagents.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
Mandatory Visualization
Caption: Workflow for labeling azide-modified glycans with this compound.
Caption: Metabolic incorporation of Ac4ManNAz into cellular glycans.
Purification of Labeled Glycans/Glycoproteins
For downstream applications such as mass spectrometry or HPLC analysis, it is often necessary to purify the labeled glycoconjugates.
Purification Strategies:
-
Solid-Phase Extraction (SPE): C18 or graphitized carbon cartridges can be used to separate labeled glycoproteins or glycans from excess dye and reaction components.
-
Gel Filtration Chromatography: Size-exclusion chromatography (e.g., using Sephadex G-25) is effective for removing small molecules like unreacted this compound from larger labeled proteins.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for purifying labeled glycans, as it separates based on hydrophilicity, allowing for the removal of the more hydrophobic dye.
-
Dialysis: For labeled proteins, dialysis can be used to remove small molecule impurities.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | Inefficient metabolic labeling. | Optimize azide-sugar concentration and incubation time. Ensure cell line is capable of metabolizing the sugar analog. |
| Inefficient click reaction. | Prepare sodium ascorbate solution fresh. Optimize concentrations of copper, ligand, and this compound. Ensure reaction is protected from light. Degas solutions to prevent oxidation of Cu(I). | |
| pH of the reaction buffer is not optimal. | Ensure the pH is within the optimal range (typically 7.0-8.5). | |
| High Background Fluorescence | Non-specific binding of this compound. | Include a blocking step (e.g., with BSA). Ensure adequate washing steps after the labeling reaction. |
| Incomplete removal of excess dye. | Use a more stringent purification method (e.g., SPE, gel filtration, or dialysis). | |
| Cell Death (Live-Cell Imaging) | Copper toxicity. | Decrease the concentration of CuSO4. Increase the ligand-to-copper ratio. Reduce the incubation time. Use a more biocompatible ligand like BTTES. |
Conclusion
The combination of metabolic glycan labeling with azide-modified sugars and subsequent CuAAC reaction with this compound provides a robust and sensitive method for the fluorescent detection of glycans. The protocols provided herein offer a starting point for researchers to visualize glycans in both fixed and living cells. Optimization of labeling conditions for specific cell types and experimental aims is recommended to achieve the best results. This powerful technique will continue to be a valuable tool for advancing our understanding of the complex roles of glycans in health and disease.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-YNE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Cy3-alkyne (Cy3-YNE) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" technique allows for the efficient and specific labeling of azide-modified biomolecules with the fluorescent Cy3 dye, enabling a wide range of applications in biological research and drug development, from in vitro analysis to cellular imaging.
Introduction to CuAAC with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1] This reaction is widely used for bioconjugation due to its high specificity, quantitative yields, and compatibility with aqueous environments.[2][3] this compound is a fluorescent probe containing a terminal alkyne group, allowing it to be covalently attached to azide-modified biomolecules via CuAAC. The resulting Cy3-labeled molecules can be visualized and tracked using fluorescence microscopy and other fluorescence-based detection methods.
Key Advantages:
-
High Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring minimal off-target labeling.[2]
-
High Efficiency: The reaction proceeds rapidly and often to completion under mild conditions.[3]
-
Biocompatibility: The reaction can be performed in aqueous buffers and is generally well-tolerated by biomolecules.
-
Versatility: Applicable to a wide range of biomolecules, including proteins, nucleic acids, and glycans.
Quantitative Data Summary
The following tables summarize typical reactant concentrations and conditions for CuAAC reactions with fluorescent alkynes, including those analogous to this compound.
Table 1: General Reagent Concentrations for CuAAC Labeling of Biomolecules
| Reagent | Concentration Range | Typical Concentration | Notes |
| Azide-Modified Biomolecule | 1 µM - 1 mM | 10 - 100 µM | Optimal concentration depends on the specific biomolecule and application. |
| This compound | 1.1 - 50 equivalents | 2 - 10 equivalents | Excess alkyne is typically used to ensure complete labeling of the biomolecule. For cellular labeling, lower concentrations (e.g., 0.2 - 25 µM) are used. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 5 mM | 200 µM - 1 mM | The source of the catalytic Cu(I) ions after reduction. |
| Copper Ligand (e.g., THPTA, TBTA) | 5:1 to 1:1 (Ligand:Cu) | 5:1 (Ligand:Cu) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 50 mM | 5 - 50 mM | Reduces Cu(II) to the active Cu(I) catalyst. A freshly prepared solution is recommended. |
Table 2: Exemplary Reaction Conditions for Specific Biomolecules
| Biomolecule | This compound (or similar) | Copper (CuSO₄) | Ligand (THPTA) | Sodium Ascorbate | Reaction Time & Temp. |
| Proteins (in vitro) | 2-10 eq. | 200 µM | 1 mM | 5 mM | 1-4 h, Room Temp. |
| Oligonucleotides | 2-5 eq. | 1 mM | 5 mM | 50 mM | 30 min - 4 h, 37-45°C |
| Live Cell Surface Labeling | 25 µM | 100 µM | 500 µM | 2.5 mM | 5-30 min, 4°C to Room Temp. |
| Fixed Cells/Tissues | 1-2.5 µM | 5 mM | Not always specified | 50 mM | 40 min, Room Temp. |
Experimental Protocols
General Protocol for In Vitro Labeling of Azide-Modified Proteins
This protocol provides a general procedure for labeling azide-containing proteins with this compound in a test tube.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving this compound if not water-soluble)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (to a final concentration of 10-100 µM).
-
This compound (from a stock solution in DMSO or water) to a final concentration of 2-10 equivalents relative to the protein.
-
THPTA stock solution to a final concentration of 1 mM.
-
CuSO₄ stock solution to a final concentration of 200 µM.
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Cy3-labeled protein from excess reagents using appropriate methods such as dialysis, size exclusion chromatography, or precipitation.
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is optimized for the efficient labeling of azide-containing DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Click Chemistry Buffer (containing copper and ligand, or prepare separately)
-
Sodium Ascorbate (NaAsc)
-
DMSO
-
Nuclease-free water
Procedure:
-
Dissolve Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Prepare the Reaction: In a microcentrifuge tube, add the following:
-
Oligonucleotide solution.
-
This compound (2-5 equivalents from a 10 mM stock in DMSO).
-
Click chemistry buffer (e.g., containing CuSO₄ and a suitable ligand like TBTA).
-
-
Start the Reaction: Add freshly prepared Sodium Ascorbate solution.
-
Incubate: Vortex the mixture and incubate at 37-45°C for 30 minutes to 4 hours.
-
Purification: Precipitate the labeled oligonucleotide using ethanol or acetone, or purify by HPLC.
Protocol for Fluorescent Labeling of Glycans on Live Cells
This protocol describes the metabolic labeling of cellular glycans with an azide-modified sugar followed by CuAAC with this compound.
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound
-
CuSO₄
-
THPTA
-
Sodium Ascorbate
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cellular glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with cold PBS.
-
-
Click Reaction:
-
Prepare a fresh "click" reaction cocktail in cold PBS containing:
-
This compound (e.g., 25 µM)
-
THPTA (e.g., 500 µM)
-
CuSO₄ (e.g., 100 µM)
-
-
Add freshly prepared Sodium Ascorbate to the cocktail to a final concentration of 2.5 mM to initiate the reaction.
-
Immediately add the complete reaction cocktail to the cells.
-
-
Incubation:
-
Incubate the cells at 4°C or room temperature for 5-30 minutes, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove excess reagents.
-
The cells are now ready for imaging by fluorescence microscopy.
-
Visualizations
Experimental Workflow for In Vitro Protein Labeling
References
Application Notes and Protocols for Labeling Antibodies with Cy3 for Immunofluorescence
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with the fluorescent dye Cy3 using a modern, copper-free click chemistry approach. The resulting Cy3-labeled antibodies are highly effective for a variety of applications, particularly immunofluorescence microscopy.
Introduction
Fluorescently labeled antibodies are indispensable tools for visualizing specific target antigens in cells and tissues.[1] Cyanine 3 (Cy3) is a bright, photostable orange-fluorescent dye that is well-suited for immunodetection.[2] This protocol details a robust and efficient two-step method for labeling antibodies with Cy3.
The process involves first modifying the antibody with a dibenzocyclooctyne (DBCO) linker via an N-hydroxysuccinimide (NHS) ester reaction, which targets primary amines (e.g., lysine residues) on the antibody.[2][3] Subsequently, a Cy3-azide molecule is conjugated to the DBCO-modified antibody through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This "click chemistry" approach is highly efficient and biocompatible, occurring under mild conditions without the need for a potentially denaturing copper catalyst. The final purified antibody conjugate can be used to achieve high-contrast, specific staining in immunofluorescence applications.
Quantitative Data and Specifications
Successful antibody conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for Cy3 dye and the labeling process.
Table 1: Cy3 Dye Properties
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at 555 nm | |
| Correction Factor (CF₂₈₀) | ~0.08 - 0.09 |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of DBCO-NHS Ester | 10-20 fold | Optimization may be required depending on the antibody. |
| Molar Excess of Cy3-Azide | 3-5 fold (relative to antibody) | A lower excess is needed as the reaction is highly efficient. |
| Optimal Degree of Labeling (DOL) | 2 - 8 | A higher DOL can lead to signal quenching or reduced antibody function. |
Table 3: Typical Immunofluorescence Parameters
| Parameter | Recommended Value | Notes |
| Labeled Antibody Dilution | 1:100 to 1:1000 | Must be optimized for each antibody and application to maximize signal-to-noise. |
| Signal-to-Noise Ratio (SNR) | >15 for good quality imaging | A high SNR indicates a strong specific signal relative to background noise. |
Experimental Workflows and Chemical Reactions
Visualizing the experimental process and underlying chemistry is crucial for understanding and executing the protocols.
References
Application Notes and Protocols: Cy3-YNE in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cy3-bis(p-sulfonatophenyl)phenylphosphine (Cy3-YNE), a terminal alkyne-functionalized cyanine dye, in Förster Resonance Energy Transfer (FRET)-based assays. The high specificity of click chemistry, combined with the excellent photophysical properties of Cy3, makes this compound a powerful tool for studying molecular interactions, enzymatic activities, and conformational changes in biological systems.
Introduction to this compound in FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for probing nanoscale biological phenomena.[1][2]
Cy3 is a bright and photostable cyanine dye commonly used as a FRET donor. Its alkyne derivative, this compound, enables covalent and site-specific labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the precise positioning of the donor fluorophore, which is crucial for accurate FRET measurements. When paired with a suitable acceptor fluorophore (e.g., Cy5-azide), this compound can be used to create sensitive FRET-based biosensors to study a wide range of biological processes.
Applications of this compound in FRET-Based Assays
The versatility of this compound in FRET assays allows for its application in numerous areas of research and drug discovery.
Protein-Protein Interactions
Studying the dynamic interactions between proteins is fundamental to understanding cellular signaling. By labeling two interacting proteins with this compound and an acceptor fluorophore, the formation and dissociation of the protein complex can be monitored in real-time by changes in FRET efficiency.[3][4]
Nucleic Acid Hybridization
FRET is a powerful tool for studying the hybridization of nucleic acids. Oligonucleotides labeled with this compound and a suitable acceptor can be used to detect specific DNA or RNA sequences, monitor DNA replication and repair, and study the folding of nucleic acid structures.[5]
Enzyme Activity Assays
FRET-based biosensors can be designed to monitor the activity of various enzymes, such as proteases and kinases. For a protease assay, a peptide substrate can be labeled with this compound and an acceptor. Cleavage of the peptide by the protease separates the FRET pair, leading to a decrease in FRET. For kinase assays, a biosensor can be engineered to undergo a conformational change upon phosphorylation, altering the distance between the this compound donor and the acceptor.
Conformational Changes in Biomolecules
Intramolecular FRET can be used to detect conformational changes within a single biomolecule. By labeling two different sites on a protein or nucleic acid with this compound and an acceptor, changes in the molecule's three-dimensional structure can be translated into a measurable change in FRET signal.
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained from this compound-based FRET assays. Please note that this data is illustrative and the actual values will vary depending on the specific experimental setup.
Table 1: FRET Efficiency in a Protein-Protein Interaction Study
| Interacting Proteins | Condition | Apparent FRET Efficiency (E) | Calculated Distance (r) in nm |
| Protein A-Cy3 + Protein B-Cy5 | Basal State | 0.25 ± 0.05 | > 7.0 |
| Protein A-Cy3 + Protein B-Cy5 | Stimulated State (Interaction) | 0.75 ± 0.08 | ~ 5.0 |
| Protein A-Cy3 + Unlabeled Protein B | Control | 0.05 ± 0.02 | N/A |
| Unlabeled Protein A + Protein B-Cy5 | Control | 0.03 ± 0.01 | N/A |
Table 2: Kinetic Parameters of a Protease-Catalyzed Reaction Monitored by FRET
| Protease Concentration (nM) | Initial Rate (RFU/min) | k_cat (s⁻¹) | K_M (µM) |
| 1 | 50.2 ± 3.1 | 15.5 | 25.3 |
| 5 | 245.8 ± 10.5 | 15.2 | 26.1 |
| 10 | 490.1 ± 15.2 | 15.8 | 24.9 |
| 20 | 975.6 ± 25.8 | 15.6 | 25.5 |
Experimental Protocols
Protocol for Labeling an Azide-Modified Protein with this compound
This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for labeling a protein containing an azide-functionalized unnatural amino acid with this compound.
Materials:
-
Azide-modified protein (in a compatible buffer, e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a stock solution of your azide-modified protein at a concentration of 1-5 mg/mL.
-
Prepare the following stock solutions: 50 mM CuSO₄ in water, 250 mM THPTA in water, and a fresh 500 mM sodium ascorbate solution in water.
-
In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of this compound.
-
Prepare the copper-ligand catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Degas the protein-dye mixture and the copper-ligand solution by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can inhibit the reaction.
-
Initiate the click reaction by adding the copper-ligand catalyst to the protein-dye mixture, followed immediately by the addition of a 10-20 fold molar excess of sodium ascorbate.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the Cy3-labeled protein from unreacted dye and catalyst using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and Cy3 (at ~550 nm).
Protocol for a FRET-Based Protease Assay
This protocol outlines a general procedure for monitoring protease activity using a peptide substrate labeled with this compound and a suitable FRET acceptor (e.g., Cy5-azide).
Materials:
-
Purified protease of interest
-
FRET peptide substrate (labeled with Cy3 and Cy5)
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader capable of measuring donor and acceptor emission
Procedure:
-
Prepare serial dilutions of the protease in the assay buffer.
-
Prepare a working solution of the FRET peptide substrate in the assay buffer. The final concentration should be below the K_M of the protease to ensure the reaction rate is proportional to the enzyme concentration.
-
To each well of the microplate, add a defined volume of the protease dilution (or buffer for the negative control).
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity of the Cy3 donor (excitation ~550 nm, emission ~570 nm) and the Cy5 acceptor (excitation ~550 nm, emission ~670 nm) over time.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) or the rate of change in donor or acceptor fluorescence to determine the protease activity.
Visualizations
Signaling Pathway Diagram: Kinase Activity FRET Biosensor
References
- 1. Monitoring dynamic GPCR signaling events using fluorescence microscopy, FRET imaging, and single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Metabolic Labeling of Cells with Cy3-YNE Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying a wide range of biological processes by introducing modified building blocks into cellular macromolecules. This method leverages the cell's own metabolic pathways to incorporate precursors containing bioorthogonal functional groups, such as alkynes or azides. These chemical handles allow for the subsequent attachment of reporter molecules, like fluorophores, through highly specific and efficient click chemistry reactions.
This document provides detailed application notes and protocols for the metabolic labeling of cells using alkyne-modified precursors (YNE) and their detection with Cy3, a bright and photostable fluorescent dye. The core of this technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction that forms a stable triazole linkage between the alkyne-modified biomolecule and an azide-functionalized Cy3 dye. This approach enables the visualization and quantification of newly synthesized proteins, glycans, lipids, and DNA in cells.
Principle of the Technology
The metabolic labeling and detection process involves two main steps:
-
Metabolic Incorporation of an Alkyne-Modified Precursor: Cells are cultured in a medium containing a precursor molecule (e.g., an amino acid, sugar, fatty acid, or nucleoside) that has been chemically modified to include a terminal alkyne group (-C≡CH). The cells' metabolic machinery recognizes this modified precursor and incorporates it into newly synthesized biomolecules.
-
Click Chemistry-Mediated Detection: After metabolic labeling, the cells are fixed and permeabilized. A click chemistry reaction is then performed to covalently attach a Cy3-azide molecule to the alkyne-modified biomolecules. The resulting fluorescently labeled macromolecules can be visualized by fluorescence microscopy or quantified by flow cytometry.
Quantitative Data Summary
The efficiency of metabolic labeling and the integrity of the cells can be influenced by the concentration of the alkyne-modified precursor and the duration of incubation. The following tables provide a summary of quantitative data for optimizing these parameters.
Table 1: Optimization of Alkyne-Modified Precursor Concentration for Glycan Labeling
| Precursor | Cell Line | Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| Ac4ManNAz | hUCB-EPCs | 10 | 72 | Optimal concentration with no significant effect on cell viability or function. | [1] |
| Ac4ManNAz | hUCB-EPCs | 20 | 72 | Decreased cell viability by approximately 6.2%. | [1] |
| Ac4ManNAz | hUCB-EPCs | 50 | 72 | Decreased cell viability by approximately 12.3%. | [1] |
| Ac4ManNAz | A549 | 10 | 72 | Sufficient labeling efficiency with minimal impact on cellular systems. | [2] |
| Ac4ManNAz | A549 | 50 | 72 | Reduction in major cellular functions. | [2] |
| Ac4ManNAz | BT-549 | 50 | 24 | Optimal for cell surface labeling. |
Table 2: Comparison of Alkyne-Modified Amino Acids for Protein Synthesis Labeling
| Amino Acid Analog | Alkyne Type | Metabolic Incorporation | Common Applications | Reference |
| L-Homopropargylglycine (HPG) | Terminal | Efficiently incorporates in place of methionine. | Pulse-labeling of newly synthesized proteins for imaging and proteomics. | , |
| L-Propargylglycine (Pra) | Terminal | Can be incorporated but also acts as an enzyme inhibitor. | Used as an enzyme inhibitor and a building block for peptide synthesis. | |
| But-2-yn-1-ylglycine | Internal | Presumed methionine surrogate, but incorporation efficiency is not well-studied. | Limited use in standard CuAAC reactions due to the internal alkyne. |
Table 3: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Typical Concentration Range | Notes | Reference |
| Alkyne-Labeled Biomolecule | 1 - 50 µM | Lower concentrations may necessitate longer reaction times. | |
| Azide-Probe (e.g., Cy3-azide) | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is recommended. | |
| Copper(II) Sulfate (CuSO4) | 50 µM - 1 mM | ||
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand to copper ratio of at least 5:1 is advised to stabilize Cu(I) and protect cells. | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh for each experiment. |
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of cellular proteins and glycans, followed by fluorescence detection using Cy3-azide.
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)
This protocol describes the labeling of nascent proteins in cultured mammalian cells with the methionine analog HPG, followed by fluorescent detection via CuAAC.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit or individual click chemistry reagents:
-
Cy3-azide
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of HPG, replace the complete medium with pre-warmed methionine-free medium and incubate the cells for 30-60 minutes.
-
HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium containing 25-50 µM HPG. The optimal concentration and incubation time (typically 1-4 hours) should be determined for each cell type and experimental goal.
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Cell Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the components in the following order:
- PBS (to final volume)
- Cy3-azide (final concentration of 1-10 µM)
- Copper(II) sulfate (final concentration of 100 µM)
- Copper ligand (final concentration of 500 µM)
- Sodium ascorbate (final concentration of 2.5 mM, add last to initiate the reaction) b. Remove the permeabilization buffer from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Imaging: Counterstain the cell nuclei with DAPI for 5 minutes. Wash the cells twice with PBS and mount for fluorescence microscopy. Acquire images using appropriate filter sets for Cy3 and DAPI.
Protocol 2: Metabolic Labeling of Cellular Glycans with Ac4ManNAz
This protocol details the labeling of sialoglycans with the azide-modified sugar N-azidoacetylmannosamine (Ac4ManNAz) and subsequent detection with an alkyne-functionalized Cy3 dye.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine, tetraacylated (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Click Chemistry Reagents:
-
Cy3-alkyne (Cy3-YNE)
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Labeling: a. Seed cells in a suitable culture vessel and allow them to adhere. b. Add Ac4ManNAz to the culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to maximize labeling while minimizing cytotoxicity. c. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.
-
Cell Harvest and Fixation: a. After incubation, remove the labeling medium and wash the cells twice with PBS. b. For microscopy, fix the cells in the culture vessel with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. For flow cytometry, detach the cells, wash with PBS, and then fix with 4% paraformaldehyde in PBS.
-
Cell Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail as described in Protocol 1, substituting Cy3-azide with Cy3-alkyne (final concentration of 1-10 µM). b. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Analysis: a. For Fluorescence Microscopy: Counterstain the nuclei with DAPI, wash, and mount for imaging. b. For Flow Cytometry: Resuspend the cells in flow cytometry staining buffer and analyze using a flow cytometer with appropriate lasers and filters for Cy3.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for metabolic labeling and detection.
References
Purification of Cy3-YNE Labeled Proteins and Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins and peptides with fluorescent dyes is a cornerstone of modern biological research and drug development. The cyanine dye, Cy3, is a bright and photostable fluorophore widely used for visualizing and quantifying biomolecules. When combined with bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," researchers can achieve highly specific and efficient labeling of target molecules. This document provides detailed application notes and protocols for the purification of proteins and peptides that have been labeled with Cy3 through an alkyne handle (Cy3-YNE).
The purification of these labeled biomolecules is a critical step to remove unreacted dye, labeling reagents, and unlabeled species, ensuring the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, Western blotting, and various binding assays. The following sections will detail the labeling reaction, purification strategies, and analytical methods for quality control.
Core Principles of this compound Labeling and Purification
The overall workflow for obtaining a purified this compound labeled protein or peptide involves three key stages:
-
Labeling: An alkyne-modified protein or peptide is reacted with a Cy3-azide derivative in the presence of a copper(I) catalyst. This forms a stable triazole linkage between the biomolecule and the fluorophore.
-
Purification: Following the labeling reaction, the mixture is subjected to a purification method to separate the Cy3-labeled biomolecule from excess Cy3-azide, the copper catalyst, and any unlabeled protein or peptide. The choice of purification method depends on the nature of the biomolecule (protein vs. peptide) and the scale of the experiment.
-
Analysis: The purified product is analyzed to confirm successful labeling, determine the degree of labeling (DOL), and assess purity.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins
This protocol describes the general procedure for labeling a protein containing an alkyne modification with Cy3-azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid buffers containing primary amines like Tris if using an amine-reactive dye for other purposes.
-
Cy3-azide (stock solution in DMSO or DMF).
-
Copper(II) sulfate (CuSO4) (stock solution in water).
-
Reducing agent, e.g., sodium ascorbate (freshly prepared stock solution in water).
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water).
-
Protein labeling buffer (e.g., 1.5x PBS).[1]
-
Microcentrifuge tubes.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The final protein concentration should ideally be 2-10 mg/mL.[2][3]
-
Prepare the catalyst premix. In a separate tube, add CuSO4 and the THPTA ligand. A common ratio is 1:2 to 1:5 molar ratio of CuSO4 to ligand.[4] Let this mixture stand for a few minutes.
-
Add the Cy3-azide stock solution to the protein solution. The molar excess of the dye may need to be optimized, but a 3-10 fold molar excess over the protein is a common starting point.[1]
-
To initiate the click reaction, add the CuSO4/ligand premix to the protein-dye mixture.
-
Finally, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Proceed immediately to the purification step.
Protocol 2: Purification of Cy3-Labeled Proteins using Size Exclusion Chromatography (Spin Columns)
This method is suitable for the rapid removal of excess, low-molecular-weight Cy3-azide from the labeled protein.
Materials:
-
Crude labeling reaction mixture from Protocol 1.
-
Pre-packed size exclusion spin columns (e.g., Sephadex G-25).
-
Elution buffer (e.g., PBS).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with the desired elution buffer by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.
-
Carefully load the entire labeling reaction mixture onto the center of the column resin.
-
Place the column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000-1,500 x g for 2 minutes).
-
The purified Cy3-labeled protein will be in the eluate. The smaller, unreacted Cy3-azide molecules will be retained in the column matrix.
-
Store the purified protein at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage, protected from light.
Protocol 3: Purification of Cy3-Labeled Peptides using High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying labeled peptides, offering high resolution to separate labeled, unlabeled, and excess dye.
Materials:
-
Crude labeling reaction mixture.
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 reverse-phase HPLC column (analytical or semi-preparative).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Lyophilizer.
Procedure:
-
If necessary, quench the labeling reaction by adding a small molecule azide or alkyne.
-
Filter the crude reaction mixture through a 0.22 µm filter to remove any precipitates.
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be 5% to 95% Solvent B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at two wavelengths: one for the peptide backbone (e.g., 220 nm or 280 nm) and one for the Cy3 dye (around 550 nm).
-
The unlabeled peptide will elute first, followed by the more hydrophobic Cy3-labeled peptide. Free Cy3-azide will also have a distinct retention time.
-
Collect the fractions corresponding to the desired Cy3-labeled peptide peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain the purified peptide as a powder.
Data Presentation
Successful labeling and purification should be documented with quantitative data. The following tables provide a template for presenting such data.
Table 1: Protein Labeling and Purification Summary
| Parameter | Sample 1 (e.g., Protein A) | Sample 2 (e.g., Protein B) |
| Initial Protein Conc. (mg/mL) | 10 | 5 |
| Molar Ratio (Dye:Protein) | 10:1 | 5:1 |
| Labeling Time (hours) | 1 | 2 |
| Purification Method | Spin Column (G-25) | Dialysis |
| Final Protein Conc. (mg/mL) | 1.5 | 0.8 |
| Degree of Labeling (DOL)* | 3.2 | 1.5 |
| Purity (by SDS-PAGE) | >95% | >95% |
| Recovery Yield (%) | 85% | 70% |
*Degree of Labeling (DOL) can be calculated using the absorbance of the protein and the dye, with a correction factor for the dye's absorbance at 280 nm.
Table 2: Peptide Purification by HPLC
| Peptide | Retention Time (Unlabeled) | Retention Time (Labeled) | Purity (by analytical HPLC) | Final Yield (mg) |
| Peptide X | 15.2 min | 18.5 min | >98% | 2.1 |
| Peptide Y | 12.8 min | 16.1 min | >99% | 1.8 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound labeled proteins.
Caption: Workflow for this compound labeling and purification.
Signaling Pathway Diagram (Conceptual)
This diagram illustrates the conceptual pathway of using a this compound labeled protein to study a cellular signaling event.
Caption: Using Cy3-labeled proteins in cellular studies.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure proper storage of all reagents. |
| Low protein concentration | Concentrate the protein to at least 2 mg/mL before labeling. | |
| Interfering buffer components | Dialyze the protein against an amine-free buffer like PBS or HEPES. | |
| Protein Precipitation | Over-labeling leading to changes in solubility | Reduce the molar excess of the Cy3-azide or decrease the reaction time. |
| High concentration of organic solvent (from dye stock) | Keep the volume of DMSO/DMF added to the reaction mixture to a minimum (<5-10% of total volume). | |
| Free Dye in Final Product | Inefficient purification | For proteins, use a longer size exclusion column or repeat the spin column purification. For peptides, optimize the HPLC gradient for better separation. |
| Low Protein Recovery | Non-specific binding to purification resin | Passivate surfaces if necessary. Ensure the chosen purification method is compatible with the protein's properties. |
| Protein degradation | Add protease inhibitors to the protein solution before labeling. |
References
Application Notes and Protocols for Cy3-YNE in High-Resolution Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-YNE is a robust fluorescent probe designed for the precise labeling of biomolecules in a cellular context. As a derivative of the well-characterized cyanine dye Cy3, it possesses a terminal alkyne group, rendering it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This bioorthogonal reaction enables the covalent attachment of the Cy3 fluorophore to biomolecules that have been metabolically tagged with an azide group. The high selectivity and biocompatibility of this method allow for the specific visualization of newly synthesized glycoproteins, RNA, and other biomolecules within fixed or living cells with minimal perturbation.[2][3]
The bright and photostable nature of the Cy3 fluorophore makes this compound particularly well-suited for advanced, high-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[1][4] In STORM applications, Cy3 often functions as an "activator" fluorophore in tandem with a "reporter" dye like Alexa Fluor 647 or Cy5, enabling the stochastic photoswitching necessary to achieve sub-diffraction-limit resolution. These characteristics make this compound a powerful tool for elucidating the intricate details of cellular architecture and function at the nanoscale.
Key Applications
-
Metabolic Labeling and Imaging of Glycoproteins: Visualize newly synthesized glycoproteins in cell culture to study their trafficking, localization, and changes in expression associated with disease states or cellular differentiation.
-
Nascent RNA Visualization: Investigate the dynamics of RNA synthesis and decay by metabolically incorporating an azide-modified uridine into newly transcribed RNA, followed by fluorescent tagging with this compound.
-
Super-Resolution Microscopy (STORM): Achieve nanoscale resolution imaging of cellular structures by utilizing this compound as an activator dye in a dual-labeling strategy with a photoswitchable reporter dye.
Photophysical and Chemical Properties
The following tables summarize the key quantitative data for the Cy3 fluorophore, which are representative of this compound's properties. Note that these properties can be influenced by the local environment and conjugation to biomolecules.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ (at 548 nm) | |
| Quantum Yield (in water) | ~0.04 - 0.24 | |
| Fluorescence Lifetime (free dye) | Hundreds of picoseconds to ~2.0 ns when conjugated to ssDNA |
| Chemical Property | Description | Reference |
| Reactive Group | Terminal Alkyne (-C≡CH) | |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Solubility | Soluble in organic solvents like DMSO and DMF. Water solubility can be limited, but conjugation to biomolecules in aqueous buffers with a co-solvent is effective. | |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Sialoglycoproteins
This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor, N-azidoacetylmannosamine (Ac4ManNAz), into cellular glycoproteins, followed by fluorescent labeling with this compound via CuAAC.
Workflow for Glycoprotein Labeling and Imaging
Caption: Workflow for labeling and imaging glycoproteins.
Materials:
-
Cells of interest
-
Cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
THPTA ligand
-
Sodium ascorbate
-
Fluorescence microscopy imaging system
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Add Ac4ManNAz to the culture medium at a final concentration of 25-75 µM. c. Incubate the cells for 48-72 hours under normal growth conditions to allow for the incorporation of the azido-sugar into glycoproteins.
-
Cell Fixation and Permeabilization (for fixed-cell imaging): a. Harvest the cells and wash them three times with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. If imaging intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
-
Click Chemistry Reaction: a. Prepare a fresh click reaction cocktail. For a 100 µL final volume, add the components in the following order: i. PBS (to final volume) ii. This compound (from a stock solution in DMSO, final concentration 2-20 µM) iii. CuSO4 (from a stock solution, final concentration 100-200 µM) iv. THPTA ligand (from a stock solution, final concentration 500 µM - 1 mM) v. Sodium ascorbate (freshly prepared, final concentration 1-2 mM) b. Aspirate the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Imaging: a. Wash the cells three times with PBS to remove unreacted reagents. b. Mount the coverslip on a microscope slide with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Protocol 2: Super-Resolution (STORM) Imaging of Cellular Structures
This protocol outlines a general procedure for labeling a target protein using immunofluorescence with a secondary antibody conjugated to both a Cy3 activator dye and an Alexa Fluor 647 reporter dye, followed by STORM imaging.
Workflow for STORM Imaging
Caption: General workflow for STORM imaging.
Materials:
-
Fixed and permeabilized cells with the target of interest
-
Primary antibody against the target protein
-
Secondary antibody conjugated with an activator-reporter dye pair (e.g., Cy3 and Alexa Fluor 647)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
STORM imaging buffer (e.g., a buffer containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethanol)
-
STORM-capable microscope with appropriate lasers (e.g., 561 nm for Cy3 activation and 647 nm for Alexa Fluor 647 excitation)
Procedure:
-
Immunolabeling: a. Perform standard immunofluorescence staining. After fixation and permeabilization, incubate the cells with a blocking buffer for 1 hour. b. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with the secondary antibody conjugated with the Cy3-Alexa Fluor 647 dye pair, diluted in blocking buffer, for 1 hour at room temperature in the dark. e. Wash the cells extensively with PBS to minimize background fluorescence.
-
Sample Preparation for STORM: a. (Optional) Post-fix the cells with 4% PFA for 10 minutes to crosslink the antibodies and prevent their dissociation. b. Mount the coverslip in a chamber and add the freshly prepared STORM imaging buffer.
-
STORM Imaging: a. Place the sample on the STORM microscope. b. Use the 647 nm laser at high power to excite the Alexa Fluor 647 reporters and drive most of them into a long-lived dark state. c. Use the 561 nm laser at a low power to activate the Cy3, which in turn facilitates the return of a sparse, stochastic subset of Alexa Fluor 647 molecules to the fluorescent state. d. Acquire a sequence of thousands of images (typically 10,000-100,000 frames), where each frame captures the fluorescence of a few, well-separated single molecules.
-
Image Reconstruction: a. Process the acquired image sequence using localization software. The software fits the point-spread function of each single-molecule event in each frame to determine its precise coordinates. b. Combine the coordinates from all frames to reconstruct a final super-resolution image of the target structure.
Visualizing Changes in Cell Surface Glycosylation
Aberrant glycosylation is a hallmark of many diseases, including cancer, and is also dynamically regulated during cellular processes like differentiation. The metabolic labeling approach using an azide-modified sugar analog and subsequent click chemistry with this compound allows for the direct visualization of these changes.
Caption: Visualizing differential glycosylation.
References
- 1. mvi-inc.com [mvi-inc.com]
- 2. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy3-YNE
Welcome to the technical support center for Cy3-YNE labeling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with labeling efficiency. Here, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you optimize your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye molecule containing a terminal alkyne group (-YNE). It is used to fluorescently label biomolecules through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1] In this reaction, the alkyne group on this compound covalently links with an azide group that has been introduced onto a target biomolecule (like a protein or nucleic acid). The reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage, permanently attaching the bright Cy3 fluorophore to the target.[2][3][4] This method is favored for its high specificity, as azide and alkyne groups are generally absent in biological systems, ensuring that the dye attaches only where the azide is present.[1]
Q2: My labeling efficiency with this compound is low. What are the most common causes?
Low labeling efficiency in a CuAAC reaction can stem from several factors. The most critical issues typically involve the integrity and activity of the reaction components:
-
Copper(I) Catalyst: The reaction requires the copper catalyst to be in the +1 oxidation state (Cu(I)). Cu(I) is unstable in aqueous and aerobic solutions and can easily oxidize to the inactive Cu(II) state.
-
Reagent Quality and Concentration: Degradation of the reducing agent (like sodium ascorbate), incorrect concentrations of reactants (azide-modified molecule or this compound), or using old, improperly stored reagents can lead to reaction failure.
-
Buffer Composition: The presence of interfering substances in your buffer is a common problem. Chelating agents can sequester copper, while primary amines (e.g., Tris, glycine) can compete with the desired reaction. The pH of the reaction buffer is also critical and should be maintained within the optimal range (typically pH 7-8.5).
-
Biomolecule Issues: Low concentration or purity of the azide-modified biomolecule can directly impact the final yield of the labeled product. Steric hindrance around the azide group can also limit its accessibility to the this compound.
-
Oxygen Exposure: Oxygen promotes the oxidation of the Cu(I) catalyst. While ligands and reducing agents help mitigate this, excessive oxygen can still inhibit the reaction.
Q3: How do I troubleshoot issues with my CuAAC reaction components?
Each component of the reaction must be carefully prepared and handled.
-
Copper Source: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent. Ensure your CuSO₄ stock solution is fresh and fully dissolved.
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to Cu(I). Ascorbate solutions are prone to oxidation by air and should be prepared fresh for each experiment.
-
Copper Ligand: A ligand such as THPTA or TBTA is crucial. The ligand stabilizes the Cu(I) ion, prevents its oxidation, increases reaction efficiency, and protects biomolecules from damage by reactive oxygen species that can be generated. It is recommended to use at least five equivalents of ligand relative to the copper. Always premix the ligand with the CuSO₄ solution before adding it to the reaction mixture.
-
Buffers: Use non-coordinating, amine-free buffers such as PBS or HEPES. If your biomolecule is stored in an incompatible buffer like one containing Tris or glycine, perform a buffer exchange before starting the labeling reaction.
Q4: Could my azide-modified biomolecule be the problem?
Yes, the state of your target molecule is critical.
-
Concentration and Purity: Labeling efficiency is strongly dependent on the concentration of the reactants. Low protein or nucleic acid concentrations (<1-2 mg/mL) can result in poor yields. Ensure the biomolecule is pure and free from contaminants, especially small molecules with amine or thiol groups that can interfere with the reaction.
-
Accessibility of the Azide Group: If the azide group is buried within the tertiary structure of a protein or a highly structured region of a nucleic acid, it may be inaccessible for reaction. Consider denaturation or using longer linkers when introducing the azide to improve accessibility.
-
Precipitation: If you observe precipitation during the reaction, it could be your biomolecule crashing out of solution or aggregation caused by byproducts. This can be due to incorrect pH, high concentrations of organic co-solvents (like DMSO), or covalent modification by ascorbate byproducts. Adding aminoguanidine can sometimes help prevent these side reactions.
Q5: My fluorescence signal is weak, even after purification. Does this always mean low labeling?
Not necessarily. While low labeling is a likely cause, other factors can lead to a weak fluorescent signal:
-
Dye Quenching: Over-labeling a molecule can lead to dye-dye quenching, where adjacent fluorophores dissipate energy non-radiatively, reducing the overall fluorescence output. You can assess this by calculating the Degree of Labeling (DOL).
-
Environmental Effects: The fluorescence quantum yield of Cy3 can be sensitive to its local environment. If the dye is conjugated near quenching moieties, such as aromatic amino acids (e.g., tryptophan) or certain nucleobases (purines are often associated with higher intensity than pyrimidines), its fluorescence may be diminished.
-
Photobleaching: Cy3 is relatively photostable, but prolonged exposure to excitation light during imaging can cause it to photobleach, leading to signal loss.
Q6: How can I optimize my this compound labeling protocol?
Optimization is often necessary to achieve the best results for your specific biomolecule. A good starting point is to perform a small-scale pilot experiment to test your reagents. Systematically vary the following parameters:
-
Reactant Concentrations: Test different molar ratios of this compound to your azide-modified molecule.
-
Catalyst Concentration: Vary the concentration of the copper/ligand complex. Generally, copper concentrations between 50 and 100 µM are effective.
-
Reaction Time and Temperature: Most CuAAC reactions proceed efficiently at room temperature within 30-60 minutes, but extending the incubation time or performing it at 4°C overnight may improve yields in some cases.
-
Co-solvents: Adding a small percentage (up to 50%) of a water-miscible organic solvent like DMSO can help solubilize reagents, particularly the dye.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive Cu(I) catalyst due to oxidation. | 1a. Prepare fresh sodium ascorbate solution for each experiment. 1b. Degas solutions to remove oxygen, especially for sensitive biomolecules. 1c. Ensure the copper ligand (e.g., THPTA) is used in excess (≥5 equivalents) and is premixed with CuSO₄ before addition. |
| 2. Degraded or inactive reagents. | 2. Use fresh, high-quality reagents. Store this compound protected from light and moisture. | |
| 3. Incompatible buffer components (e.g., Tris, glycine, chelators). | 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction. | |
| 4. Incorrect pH of the reaction mixture. | 4. Ensure the final pH of the reaction is between 7 and 8.5. | |
| Weak Fluorescent Signal | 1. Low degree of labeling (DOL). | 1. Optimize the reaction conditions as described in Q6. Increase reactant concentrations if possible. |
| 2. Dye-dye quenching from over-labeling. | 2. Reduce the molar ratio of this compound to the biomolecule in the reaction. | |
| 3. Environmental quenching of Cy3 dye. | 3. If possible, change the position of the azide modification on your biomolecule. Be aware that fluorescence is sequence-dependent for nucleic acids. | |
| Precipitate Forms During Reaction | 1. Poor solubility of this compound or the labeled product. | 1. Add a water-miscible co-solvent like DMSO (up to 50% v/v) to the reaction. |
| 2. Aggregation or precipitation of the biomolecule. | 2. Check that the pH and buffer composition are optimal for your biomolecule's stability. Consider adding aminoguanidine to prevent cross-linking from ascorbate byproducts. | |
| Labeled Antibody/Protein Loses Function | 1. Labeling occurred at a critical site (e.g., antigen-binding site). | 1. This is less common with click chemistry's site-specific nature than with amine-reactive dyes. Ensure the azide was incorporated away from the active site. |
| 2. Damage to the biomolecule from reactive oxygen species (ROS). | 2. Ensure an adequate excess of copper ligand is used to protect the biomolecule. Degassing the solution can also help. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol is a starting point and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of your protein at 1-5 mg/mL in an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
2. Labeling Reaction Setup:
-
In a microcentrifuge tube, combine the reagents in the specified order. The example below is for a 100 µL final reaction volume with a final protein concentration of 1 mg/mL (assuming a 50 kDa protein, ~20 µM) and final reactant concentrations as listed.
| Reagent | Stock Conc. | Volume to Add | Final Conc. |
| Azide-Protein in PBS | 1 mg/mL | 50 µL | 10 µM (0.5 mg/mL) |
| 1x PBS Buffer | 1x | 35.5 µL | - |
| This compound | 10 mM | 1 µL | 100 µM |
| CuSO₄:THPTA Premix* | 4 mM:20 mM | 2.5 µL | 100 µM Cu / 500 µM THPTA |
| Sodium Ascorbate | 100 mM | 1 µL | 1 mM |
| Total Volume | 100 µL |
*To prepare the CuSO₄:THPTA Premix, combine 1 part 20 mM CuSO₄ with 5 parts 100 mM THPTA solution shortly before adding it to the reaction tube. This ensures a 1:5 molar ratio of copper to ligand.
3. Reaction Incubation:
-
Add the azide-protein solution to the reaction tube.
-
Add the this compound stock solution and mix gently.
-
Add the premixed CuSO₄:THPTA solution and mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Mix gently by pipetting or brief vortexing. Protect the reaction from light.
-
Incubate at room temperature for 30-60 minutes.
4. Purification of the Labeled Protein:
-
Remove the unreacted this compound and reaction components immediately after incubation.
-
Use a desalting column (e.g., spin column) appropriate for the size of your protein, equilibrating it first with your desired storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to your labeled protein. Other methods like dialysis or HPLC can also be used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling via CuAAC reaction.
CuAAC Signaling Pathway
Caption: Simplified schematic of the CuAAC reaction.
References
Technical Support Center: Troubleshooting Poor Cy3-YNE Fluorescence Signal
Welcome to the technical support center for Cy3-YNE fluorescence signal issues. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common problems encountered during experiments involving this compound, a cyanine dye with an alkyne group for click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent this compound fluorescence signal?
A weak or absent signal can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be incomplete due to suboptimal reagent concentrations, degraded catalysts, or the presence of interfering substances.
-
Low Incorporation of Azide Moiety: If you are labeling a biomolecule, insufficient incorporation of the azide-functionalized precursor will result in fewer sites for this compound to attach.
-
Photobleaching: Cy3 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[1]
-
Quenching: The fluorescence of Cy3 can be quenched (diminished) by various factors in its microenvironment, including proximity to other dye molecules (self-quenching) or specific nucleobases like guanine.[1][2]
-
Incorrect Imaging Parameters: Improper microscope settings, such as the wrong laser line, filters, or exposure times, can lead to poor signal detection.
-
Sample Preparation Issues: Problems with cell fixation, permeabilization, or antibody concentrations (if applicable) can hinder the accessibility of the target molecule or the dye itself.
-
Reagent Storage and Handling: Improper storage of this compound or other critical reagents can lead to their degradation and loss of function.
Q2: My this compound signal is present but very dim. What should I check first?
If you observe a dim signal, start by troubleshooting the most easily adjustable parameters:
-
Microscope and Imaging Settings:
-
Laser Power and Exposure Time: Increase the laser power and/or exposure time incrementally. Be mindful that excessive exposure can lead to photobleaching.
-
Filter Set: Ensure you are using the correct filter set for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).
-
Objective: Use an objective with a high numerical aperture (NA) to collect more light.
-
-
Antifade Mounting Medium: If not already in use, apply an antifade mounting medium to your sample to reduce photobleaching during imaging.
-
Antibody Concentrations (for immunofluorescence): If you are using an antibody-based detection method, the primary or secondary antibody concentration may be too low.
Q3: I suspect photobleaching is an issue. How can I minimize it?
Photobleaching is a common problem with fluorescent dyes. Here are several strategies to minimize its effects:
-
Use an Antifade Reagent: This is one of the most effective methods. Antifade agents are commercially available and are added to the mounting medium.
-
Minimize Light Exposure: Only expose the sample to the excitation light when actively observing or capturing an image.
-
Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal. Neutral density filters can also be used to reduce the intensity of the excitation light.
-
Optimize Image Acquisition: Use a sensitive camera and appropriate acquisition settings to minimize the required exposure time.
-
Work in Low-Light Conditions: When preparing and handling your samples, work in a dimly lit environment to protect the fluorophore.
Q4: Could the local environment of the this compound be quenching the signal?
Yes, the environment surrounding the Cy3 dye can significantly impact its fluorescence. Quenching can occur due to:
-
High Dye Concentration: At high concentrations, Cy3 molecules can interact with each other, leading to self-quenching and a reduced signal. If you are labeling a protein or nucleic acid, a high degree of labeling can sometimes be detrimental to the signal.
-
Proximity to Quenching Molecules: Certain molecules can act as quenchers. For example, in oligonucleotide labeling, guanine bases have been shown to quench Cy3 fluorescence through photoinduced electron transfer.
-
Solvent Properties: The choice of solvent can affect the dye's fluorescence properties.
Troubleshooting Guides
Table 1: Troubleshooting Weak or No this compound Signal
| Observed Problem | Potential Cause | Recommended Solution |
| No Signal | Incomplete or failed Click-iT™ reaction | Verify the freshness and concentration of all reaction components, especially the copper catalyst and reducing agent. Ensure no interfering substances (e.g., EDTA) are present. |
| Low or no incorporation of the azide-modified molecule | Optimize the labeling conditions for the azide-modified molecule. Verify incorporation using an alternative method if possible. | |
| Incorrect filter set on the microscope | Use a filter set appropriate for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm). | |
| Degraded this compound reagent | Ensure this compound has been stored correctly (typically at -20°C, protected from light and moisture). Use a fresh aliquot. | |
| Weak Signal | Suboptimal antibody concentration (if applicable) | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate cell permeabilization | Ensure the permeabilization protocol is suitable for the target's cellular location. For intracellular targets, permeabilization is crucial. | |
| Photobleaching | Minimize light exposure, use an antifade mounting medium, and reduce laser power. | |
| High background fluorescence | Increase the number and duration of wash steps. Consider using a blocking buffer if not already in use. | |
| High Background | Excess this compound or antibodies | Increase the number and duration of wash steps after the click reaction and antibody incubations. |
| Non-specific antibody binding | Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) before primary antibody incubation. | |
| Autofluorescence | View an unstained control sample to assess autofluorescence. If high, consider using a fluorophore with a longer wavelength or spectral unmixing if available. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling via Click Chemistry
This protocol outlines a general workflow for labeling azide-modified biomolecules in fixed cells with this compound.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Incubate cells with the azide-modified precursor (e.g., an amino acid or nucleoside analog) for the desired time.
-
Wash cells with PBS.
-
Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize cells with 0.5% Triton® X-100 in PBS for 15 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:
-
Click-iT® Reaction Buffer: 438 µL
-
CuSO₄ (Copper Sulfate): 20 µL
-
This compound stock solution: 2.5 µL
-
Reaction Buffer Additive (Reducing Agent): 50 µL
-
-
Remove the permeabilization buffer and wash the cells once with PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with a Click-iT® reaction rinse buffer.
-
(Optional) Proceed with immunolabeling or counterstaining (e.g., with DAPI).
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filter set for Cy3.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize key experimental workflows and troubleshooting logic.
References
how to reduce background fluorescence with Cy3-YNE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing Cy3-YNE for click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using this compound?
Background fluorescence in experiments involving this compound can originate from several sources, which can be broadly categorized into two main groups: sample-related and reagent/protocol-related issues.[1]
-
Sample-Related Autofluorescence : Many biological specimens naturally fluoresce. Common sources include endogenous molecules like NADH, flavins, collagen, and elastin.[2] The use of aldehyde-based fixatives (e.g., formaldehyde) can also induce autofluorescence.[3] Lipofuscin, an age-related pigment, is another significant source, particularly in brain and retinal tissues.[3][4]
-
Non-Specific Binding of this compound : The this compound probe may bind to cellular components or surfaces through non-covalent interactions, such as hydrophobic or electrostatic forces, rather than the intended click reaction.
-
Unbound this compound : Incomplete removal of excess, unreacted this compound after the labeling reaction is a frequent cause of high, diffuse background signal.
-
Reagent and System Artifacts :
-
Impure Reagents : Impurities within the this compound or the corresponding azide partner can contribute to background.
-
Copper Catalyst Issues : In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes generate fluorescent species or promote side reactions.
-
Imaging Media and Vessels : Components in cell culture media, like phenol red, are fluorescent. Additionally, standard plastic-bottom culture dishes can exhibit high fluorescence compared to glass-bottom vessels.
-
Q2: My negative control (without the azide-labeled molecule) shows high background. What is the likely cause and solution?
A high signal in a negative control that includes this compound but lacks the azide reaction partner points directly to non-specific binding of the dye or inherent autofluorescence.
-
Possible Cause : The this compound probe is adhering to proteins or other biomolecules non-specifically. This is common with fluorescent dyes, which can have hydrophobic or charged properties.
-
Solution :
-
Optimize this compound Concentration : Use a lower concentration of the this compound probe. Titrating the dye to find the lowest effective concentration is critical for maximizing the signal-to-noise ratio.
-
Incorporate Blocking Steps : Before adding the click chemistry reagents, incubate the sample with a blocking agent. Bovine Serum Albumin (BSA) is a commonly used agent that occupies potential sites of non-specific binding.
-
Improve Washing : Increase the number and duration of washing steps after the click reaction to more effectively remove non-specifically bound probes. Adding a mild, non-autofluorescent detergent to the wash buffer can also be beneficial.
-
Q3: How can I distinguish between and reduce autofluorescence from my biological sample?
Autofluorescence is characterized by its broad emission spectrum and can be identified by imaging an unstained control sample.
-
Identification : Image a control sample that has undergone the entire experimental process (fixation, permeabilization) but without the addition of any fluorescent probes. Any signal detected is likely autofluorescence.
-
Reduction Strategies :
-
Chemical Quenching : Treat samples with a quenching agent. Sodium borohydride can reduce aldehyde-induced autofluorescence. For lipofuscin, agents like Sudan Black B can be effective, although they may introduce their own signal in the far-red spectrum.
-
Photobleaching : Before labeling, intentionally expose the sample to high-intensity light from the microscope's excitation source to bleach the endogenous fluorophores.
-
Spectral Separation : While you are committed to using Cy3, for future experiments, choosing fluorophores in the far-red or near-infrared (NIR) spectrum can often avoid the spectral regions where autofluorescence is most prominent (blue-green).
-
Q4: Can my click reaction conditions be optimized to reduce background?
Yes, the conditions of the CuAAC reaction are critical. Poorly optimized reactions can lead to side products and incomplete labeling, contributing to background.
-
Use Fresh Reducing Agent : The sodium ascorbate solution, which reduces Cu(II) to the active Cu(I) catalyst, oxidizes quickly in solution. Always use a freshly prepared solution for each experiment.
-
Optimize Copper and Ligand : Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient ratio to the copper sulfate (typically 5:1 ligand to copper) to protect the catalyst and reduce off-target effects.
-
Avoid Incompatible Buffers : Do not use buffers containing primary amines, such as Tris, as they can chelate copper and inhibit the reaction. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.
-
Titrate All Reagents : The optimal concentrations of this compound, the azide probe, copper, and ligand should be determined empirically for your specific system.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with background fluorescence.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse background across the entire sample | 1. Unbound/excess this compound probe.2. Autofluorescence from imaging medium (e.g., phenol red).3. High detector gain or long exposure time. | 1. Increase the number and duration of post-reaction washing steps.2. Image cells in an optically clear, phenol red-free medium or buffered saline solution.3. Optimize imaging parameters to the lowest settings that still provide a clear specific signal. |
| Punctate or granular non-specific staining | 1. Precipitation of the this compound probe.2. Non-specific binding to cellular structures.3. Impurities in reagents that have formed aggregates. | 1. Ensure this compound is fully dissolved before use; consider brief sonication or filtration of the stock solution.2. Add a blocking agent (e.g., BSA) before the click reaction.3. Use high-purity, filtered reagents and buffers. |
| High background in negative control samples | 1. Non-specific binding of this compound to the sample.2. Intrinsic sample autofluorescence. | 1. Decrease the concentration of this compound.2. Add a blocking step prior to probe incubation.3. Treat the sample with an autofluorescence quenching agent. |
| Low specific signal with high background | 1. Inefficient click reaction.2. Excessive blocking that masks the target site.3. High autofluorescence obscuring the specific signal. | 1. Optimize click reaction components (use fresh ascorbate, correct copper/ligand ratio).2. Reduce the concentration or incubation time of the blocking agent.3. Apply autofluorescence quenching protocols. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Single-protein composition, good for most applications, compatible with phospho-protein detection. | Can be less effective than milk for some antibody-antigen pairs; potential for lot-to-lot variability. |
| Non-fat Dry Milk | 3-5% (w/v) in buffer | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with specific assays; can increase background in some fluorescent channels. |
| Normal Serum | 5-10% (v/v) in buffer | Very effective at reducing non-specific antibody binding by blocking Fc receptors. | Must be from a species that will not cross-react with the primary or secondary antibodies used. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing cross-reactivity; optimized for low background in fluorescence. | Generally more expensive than homemade blockers. |
Table 2: Typical Component Concentrations for CuAAC Reaction Optimization
| Component | Concentration Range | Key Considerations |
| This compound (Alkyne Probe) | 1 - 50 µM | Titrate to find the lowest concentration that gives a robust specific signal. |
| Azide-labeled Molecule | 10 µM - 1 mM | Should be in at least 2-fold molar excess over the alkyne probe. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | High concentrations can be toxic to live cells and increase background. |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a minimum 5:1 ligand-to-copper ratio to stabilize Cu(I). |
| Sodium Ascorbate | 1 mM - 5 mM | Always prepare fresh. Should be in molar excess over copper. |
Experimental Protocols
Protocol 1: General Staining Protocol for CuAAC with this compound in Fixed Cells
-
Sample Preparation : Grow cells on glass-bottom dishes. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization : Incubate with 0.1% Triton X-100 in PBS for 10 minutes (if the target is intracellular). Wash three times with PBS.
-
Blocking : Incubate with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
Azide Labeling (If applicable) : Incubate cells with the azide-modified molecule of interest according to its specific protocol. Wash three times with PBS + 0.1% Tween-20.
-
Click Reaction :
-
Prepare the click reaction cocktail immediately before use. For a 100 µL final volume, combine:
-
Azide-labeled sample in PBS.
-
This compound to a final concentration of 5-20 µM.
-
Copper(II) Sulfate to a final concentration of 200 µM.
-
Copper Ligand (e.g., THPTA) to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 2.5 mM (add this last).
-
-
Incubate the sample with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes : Wash the sample a minimum of three times for 10 minutes each with PBS containing 0.1% Tween-20 to remove unbound this compound. Perform a final wash with PBS.
-
Imaging : Image the sample in optically clear imaging buffer.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol is for reducing aldehyde-induced autofluorescence and should be performed after fixation and before blocking.
-
After fixation and washing with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the fixed cells with the sodium borohydride solution for 15 minutes at room temperature.
-
Wash the cells thoroughly three times for 5 minutes each with PBS.
-
Proceed with the permeabilization and blocking steps as described in the general protocol.
Visualizations
References
Cy3-YNE Technical Support Center: Troubleshooting Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating photobleaching issues associated with the fluorescent dye Cy3-YNE.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, resulting in the loss of its ability to fluoresce.[1][2] This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[3][4] These ROS, such as singlet oxygen, can then chemically modify and destroy the this compound molecule, rendering it non-fluorescent.[3] The rate of photobleaching is influenced by factors such as the intensity and duration of light exposure, the concentration of oxygen in the environment, and the presence of other molecules that can accelerate or inhibit the process.
Q2: My this compound signal is fading rapidly during my imaging experiment. What are the immediate steps I can take to reduce photobleaching?
A2: To immediately address rapid signal loss, you should focus on minimizing the amount of excitation light your sample is exposed to. Here are some actionable steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the light source.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration necessary for adequate signal-to-noise.
-
Avoid Continuous Exposure: When not actively acquiring an image, shutter the light source to prevent unnecessary illumination of the sample. For setting up and focusing, use a different, more stable fluorophore if one is present in your sample, or use transmitted light.
Q3: What are antifade mounting media, and how do they protect this compound?
A3: Antifade mounting media are solutions used to preserve fluorescently labeled specimens, particularly for microscopy. They contain chemical reagents that act as scavengers of reactive oxygen species (ROS), which are the primary culprits in photobleaching. By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of dyes like Cy3. Some common components of antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, it's important to note that PPD can sometimes react negatively with cyanine dyes.
Q4: Are there specific antifade reagents recommended for Cy3 dyes?
A4: Yes, several antifade reagents are effective for Cy3 dyes. Commercial formulations such as ProLong™ Diamond and SlowFade™ Diamond are designed for fixed cells and have been shown to protect a wide range of dyes, including Cy3. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent, which is based on Oxyrase™ technology, can be used to reduce photobleaching without being cytotoxic. Additionally, antioxidants like ascorbic acid (Vitamin C) and Trolox™ can be added to imaging buffers to mitigate photobleaching in live-cell experiments.
Q5: Can the local chemical environment, other than antifade agents, affect the photostability of this compound?
A5: Absolutely. The immediate chemical environment of the fluorophore can significantly impact its photostability. For instance, the presence of paramagnetic ions like Mn2+ has been shown to increase the rate of intersystem crossing to the triplet state for Cy3, which can accelerate photobleaching. Conversely, the inclusion of Cy3 in the cavity of host molecules like cyclodextrins has been demonstrated to enhance its photostability by shielding it from the solvent and other quenching agents. Proximity to metallic surfaces, such as silver island films, can also surprisingly increase the photostability of Cy3 by decreasing its excited-state lifetime.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss upon initial illumination. | 1. Excitation light is too intense. 2. Objective has a very high numerical aperture (NA), concentrating light. | 1. Significantly reduce the laser power or lamp intensity. 2. Insert a neutral density filter into the light path. 3. Start with the lowest magnification objective to locate the area of interest. |
| Fluorescence signal fades steadily over the course of a time-lapse experiment. | 1. Cumulative phototoxicity and photobleaching from repeated exposure. 2. Oxygen-rich environment. | 1. Reduce the frequency of image acquisition. 2. Decrease the exposure time for each image. 3. Use an antifade reagent in your imaging medium. For live cells, consider reagents like ProLong Live. 4. For fixed cells, use a hardening antifade mounting medium like ProLong Diamond. |
| High background fluorescence and poor signal-to-noise ratio. | 1. Autofluorescence from the sample or medium. 2. Non-specific binding of the this compound probe. | 1. Use a specialized imaging buffer with low autofluorescence. 2. Ensure that washing steps after staining are thorough to remove unbound dye. 3. If applicable, use a blocking buffer to reduce non-specific binding. |
| Inconsistent fluorescence intensity between different regions of the same sample. | 1. Uneven illumination from the light source. 2. Spatially variable concentrations of quenching agents or oxygen. | 1. Check the alignment of your microscope's light path. 2. Ensure the sample is mounted evenly and the mounting medium is well-mixed. |
Quantitative Data Summary
| Condition | Fluorophore | Metric | Observation | Reference |
| With/Without Silver Island Films | Cy3-DNA | Relative Photostability | ~4.2-fold higher signal persistence with silver islands (2 mW illumination) | |
| Encapsulation in Host Molecules | Cy3 | Molecular Brightness & Photostability | Up to 3-fold increase in brightness and marked increase in photostability when entrapped in methyl-β-cyclodextrin. | |
| Different Antifade Mountants | FITC (as an example) | Signal Retention over 1 minute | ProLong Diamond and ProLong Gold show significantly better signal retention compared to PBS with glycerol. | |
| Presence of Ascorbic Acid | Cyanine Dyes | Radioprotection | Ascorbic acid provides robust protection against radiation-induced bleaching. |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with an Antifade Reagent
-
Final Wash: After the final washing step of your immunofluorescence or other staining protocol, aspirate all the wash buffer from your coverslip or slide.
-
Remove Excess Buffer: Carefully touch the edge of the coverslip to a kimwipe to wick away any remaining buffer. It is crucial not to let the cells dry out completely.
-
Apply Antifade Mountant: Dispense a small drop (approximately 5-10 µL) of an antifade mounting medium (e.g., ProLong Diamond) onto the microscope slide for each coverslip.
-
Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark. Curing hardens the mountant and optimizes its refractive index.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: Image the slide. The antifade reagent will protect the this compound from rapid photobleaching.
Protocol 2: Live-Cell Imaging with an Antifade Reagent
-
Prepare Antifade Working Solution: Dilute a live-cell compatible antifade reagent (e.g., ProLong Live Antifade Reagent) into your normal live-cell imaging medium (e.g., FluoroBrite™ DMEM) at the concentration recommended by the manufacturer.
-
Cell Incubation: Replace the medium on your cells (in a petri dish or chamber slide) with the antifade-containing imaging medium.
-
Equilibration: Incubate the cells for at least 15-30 minutes at 37°C to allow the reagent to take effect.
-
Imaging: Proceed with your live-cell imaging experiment. The antifade reagent in the medium will continuously protect the this compound from photobleaching during image acquisition.
-
Optimize Imaging Parameters: During the experiment, adhere to best practices for minimizing phototoxicity and photobleaching, such as using the lowest possible excitation power and the longest possible intervals between time points.
Visualizations
Caption: The photobleaching pathway of this compound and the intervention point for antifade reagents.
Caption: A logical workflow for troubleshooting this compound photobleaching issues during experiments.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cy3-YNE to Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3-YNE to protein labeling. The information is designed to help you optimize the molar ratio of your labeling reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for labeling?
There is no single optimal molar ratio, as it is highly dependent on the specific protein and the desired degree of labeling (DOL). However, a good starting point for optimization is to test a range of molar ratios. For many proteins, a molar excess of 2 to 10-fold of dye to protein is a recommended starting range.[1] It is crucial to perform small-scale trial experiments to determine the ideal ratio for your specific protein and application.[2]
Q2: What are the key factors that influence the efficiency of this compound protein labeling?
Several factors critically influence the final dye-to-protein ratio:
-
Molar Ratio of Dye to Protein: This is a primary determinant of the degree of labeling.[3]
-
Protein Concentration: Higher protein concentrations (generally 2-10 mg/mL) tend to improve labeling efficiency.[4]
-
pH of the Reaction Buffer: The reaction of the alkyne group of this compound with an azide-modified protein (via copper-catalyzed or copper-free click chemistry) is most efficient at a specific pH. For NHS ester chemistry, a slightly alkaline pH of 8.2-8.5 is optimal.[3] While click chemistry is generally tolerant of a wider pH range, it's important to consult the specific protocol for your reagents.
-
Reaction Time and Temperature: These parameters control the extent of the conjugation reaction.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles if using an NHS-ester activated Cy3, as they will compete with the protein for the dye. For click chemistry, ensure the buffer components do not interfere with the catalyst or the cycloaddition reaction.
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL, or dye-to-protein ratio, is calculated using absorbance measurements of the purified labeled protein. You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance of Cy3 (approximately 550 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.
The general formulas are:
-
Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~550 nm for Cy3).
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~150,000 M⁻¹cm⁻¹ for Cy3).
Q4: What are the consequences of under-labeling or over-labeling my protein?
-
Under-labeling will result in a weak fluorescent signal and potentially an ineffective probe for your downstream applications.
-
Over-labeling can lead to several issues, including fluorescence quenching (where dye molecules in close proximity absorb each other's emissions, reducing the overall signal), decreased protein solubility and potential precipitation, and loss of the protein's biological activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient labeling. | * Increase the molar ratio of this compound to protein. * Optimize the reaction buffer pH. For NHS esters, ensure it is between 8.2 and 8.5. * Increase the protein concentration to at least 2 mg/mL. * Ensure the reaction buffer is free of competing substances like Tris or glycine. |
| Fluorescence quenching due to over-labeling. | * Decrease the molar ratio of this compound to protein. * Reduce the reaction time. * Determine the DOL to confirm over-labeling. | |
| Inactive dye. | * If using an NHS-ester activated Cy3, ensure it was stored properly (desiccated at -20°C) as it is moisture-sensitive. * Prepare fresh dye stock solution in anhydrous DMSO or DMF. | |
| Protein Precipitation During or After Labeling | Over-labeling leading to decreased solubility. | * Lower the molar ratio of dye to protein to limit the number of attached hydrophobic dye molecules. |
| Incorrect buffer conditions. | * Ensure the buffer composition and pH are suitable for your protein's stability. | |
| Protein concentration is too high. | * While higher concentrations can improve labeling, for some proteins, it may lead to aggregation. Try a slightly lower concentration. | |
| Inaccurate Degree of Labeling (DOL) Calculation | Presence of free, unconjugated dye. | * Ensure complete removal of free dye after the labeling reaction using methods like dialysis or gel filtration. This is crucial for accurate absorbance measurements. |
| Incorrect extinction coefficients. | * Use the correct molar extinction coefficients for your specific protein and for Cy3. | |
| Precipitated protein in the sample. | * Centrifuge the sample before taking absorbance readings to pellet any precipitated protein, which can scatter light and affect measurements. | |
| Non-specific Labeling | Side reactions with other functional groups. | * While click chemistry is highly specific, some non-specific binding of alkynes to proteins can occur, particularly with cysteine residues. * To confirm specific labeling, run a control reaction with a protein that has not been modified with the corresponding azide group. |
Experimental Protocols
General Protocol for this compound Labeling of an Azide-Modified Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the azide-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.
2. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
If performing a copper-catalyzed click chemistry reaction (CuAAC), add the copper (I) catalyst and ligand according to the manufacturer's protocol. For copper-free click chemistry (SPAAC), no catalyst is needed.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Some protocols may suggest longer incubation times at 4°C.
3. Purification of the Labeled Protein:
-
Remove the unconjugated this compound and other reaction components. This is a critical step for accurate DOL determination and to prevent background fluorescence.
-
Common purification methods include:
-
Gel Filtration/Size Exclusion Chromatography: Use a resin like Sephadex G-25.
-
Dialysis: Dialyze extensively against your desired storage buffer.
-
Spin Columns: Convenient for smaller sample volumes.
-
4. Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the DOL using the formulas provided in the FAQ section.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for low fluorescence signal.
References
Technical Support Center: Cy3-YNE Labeling Efficiency and the Impact of pH
Welcome to the Technical Support Center for Cy3-YNE labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound labeling experiments, with a focus on the critical role of pH.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Suboptimal pH for Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is pH-sensitive. | Ensure the reaction buffer for the click chemistry step is within the optimal pH range of 7.0-7.5. Buffers such as phosphate or HEPES are recommended. Avoid Tris buffers as they can chelate copper ions and inhibit the reaction.[1] |
| Incorrect pH for Initial Amine Labeling: If introducing the alkyne or azide group via an NHS ester, the pH for this initial step is crucial for efficient reaction with primary amines. | For labeling primary amines with NHS esters, the pH should be maintained in the range of 8.2-8.5.[2] Use a buffer like sodium bicarbonate to achieve this pH.[3] | |
| Hydrolysis of NHS Ester: At higher pH values, NHS esters are prone to hydrolysis, rendering them inactive. | While a basic pH is required for amine labeling, avoid excessively high pH or prolonged reaction times to minimize NHS ester hydrolysis. An optimal pH of 8.3 has been reported for efficient labeling.[2] | |
| High background fluorescence | Non-specific binding of this compound: The dye may non-specifically adsorb to the biomolecule or purification media. | Ensure stringent washing steps after the labeling reaction. The use of detergents (e.g., Tween-20) in wash buffers can help reduce non-specific binding. |
| Precipitation of the labeling reagent: The this compound reagent may not be fully dissolved. | Ensure the this compound reagent is completely dissolved in a suitable organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[3] | |
| Inconsistent labeling efficiency between experiments | pH variability: Small variations in buffer preparation can lead to significant changes in pH and labeling efficiency. | Always measure the pH of your reaction buffers immediately before use. Use calibrated pH meters for accurate measurements. |
| Buffer composition: The presence of interfering substances can affect the reaction. | Ensure your biomolecule is in a compatible buffer, free of primary amines (e.g., Tris, glycine) before starting an NHS ester-based labeling reaction. | |
| Precipitation of the biomolecule during labeling | Change in protein solubility: Covalent modification with the bulky Cy3 dye can alter the physicochemical properties of the biomolecule, leading to aggregation. | Optimize the dye-to-biomolecule ratio to avoid over-labeling. Perform the labeling reaction at a suitable protein concentration (e.g., 2-10 mg/ml). Consider adding stabilizing agents to the buffer if precipitation persists. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH depends on the specific chemistry used to introduce the alkyne or azide group and the subsequent click reaction.
-
For introducing the alkyne/azide via an NHS ester to a primary amine: A pH of 8.2-8.5 is recommended.
-
For the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction: A pH range of 6.5-8.0 is generally compatible, with pH 7.0-7.5 often being optimal. While the CuAAC reaction can tolerate a broader pH range of 4-12, it is best to start within the recommended optimal range.
Q2: Does the fluorescence of the Cy3 dye itself depend on pH?
A2: The fluorescence of the Cy3 dye is largely insensitive to pH in the range of 4 to 10. This means that any observed changes in signal intensity are more likely due to labeling efficiency rather than a direct effect of pH on the dye's quantum yield.
Q3: Can I use Tris buffer for my this compound labeling reaction?
A3: It is strongly recommended to avoid Tris buffer , especially during the copper-catalyzed click chemistry step. Tris contains a primary amine that can interfere with NHS ester reactions and can also act as a chelating agent for the copper(I) catalyst, thereby inhibiting the click reaction. Phosphate or HEPES buffers are suitable alternatives.
Q4: How can I confirm that my biomolecule has been successfully labeled with this compound?
A4: Successful labeling can be confirmed using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the labeled conjugate at the protein's absorbance maximum (typically 280 nm) and the Cy3 dye's absorbance maximum (~550 nm). The ratio of these absorbances can be used to calculate the degree of labeling (DOL).
-
SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. The labeled protein will appear as a fluorescent band when visualized with a suitable fluorescence imager.
-
Mass Spectrometry: For a precise determination of labeling, mass spectrometry can be used to measure the mass shift corresponding to the addition of the Cy3-alkyne/azide moiety.
Quantitative Data Summary
The efficiency of the two key reaction steps in a typical this compound labeling workflow is highly dependent on pH. The following table summarizes the recommended pH ranges for optimal performance.
| Reaction Step | Chemistry | Recommended pH Range | Optimal pH | Notes |
| Alkyne/Azide Installation (via NHS Ester) | Amine-reactive labeling | 8.2 - 8.5 | 8.3 | Higher pH increases the rate of NHS ester hydrolysis. Avoid buffers with primary amines. |
| This compound Conjugation (Click Chemistry) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 6.5 - 8.0 | ~7.0 | Can tolerate a wider range (4-12), but efficiency may vary. Avoid Tris buffer. |
Experimental Protocols
General Protocol for Two-Step this compound Labeling of a Protein
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Step 1: Introduction of an Alkyne Group onto the Protein via NHS Ester Chemistry
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.3. A protein concentration of 2-10 mg/mL is recommended.
-
Prepare Alkyne-NHS Ester Stock: Dissolve the alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the alkyne-NHS ester to the protein solution. The exact ratio should be optimized.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the excess, unreacted alkyne-NHS ester by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration. The buffer should be exchanged to a pH 7.4 phosphate buffer for the next step.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-Azide
-
Prepare Reagents:
-
Cy3-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein (from Step 1) to a final concentration of 10-50 µM.
-
Cy3-Azide to a final concentration of 100-500 µM (a 10-fold molar excess over the protein).
-
Copper Ligand (THPTA) to a final concentration of 1 mM.
-
Copper(II) Sulfate to a final concentration of 0.5 mM.
-
-
Initiate Reaction: Add the Sodium Ascorbate to a final concentration of 2.5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the Cy3-labeled protein from excess reagents using size-exclusion chromatography, dialysis, or spin filtration.
Visualizations
Caption: Two-step workflow for this compound labeling of a protein.
Caption: Troubleshooting logic for pH optimization in this compound labeling.
References
Technical Support Center: Solving Cy3-YNE Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Cy3-YNE solubility in aqueous buffers.
Troubleshooting Guide
Low solubility of this compound in aqueous buffers is a common issue that can lead to dye aggregation, precipitation, and inconsistent experimental results. This guide provides a step-by-step approach to diagnose and solve these problems.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Non-sulfonated cyanine dyes like this compound are inherently hydrophobic and have low solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS will likely result in precipitation or aggregation. It is essential to first dissolve the dye in a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3]
Q2: What is the recommended procedure for preparing a this compound working solution?
A2: First, prepare a high-concentration stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM). Then, to prepare your working solution, add the stock solution dropwise to your aqueous buffer while vortexing. This gradual addition helps to prevent localized high concentrations of the dye that can lead to precipitation. For non-sulfonated Cy3, the final concentration of the organic co-solvent in the aqueous buffer should ideally be around 10%.[1][3]
Q3: I've prepared my working solution, but I see a precipitate. What should I do?
A3: If you observe a precipitate, consider the following troubleshooting steps:
-
Increase the co-solvent concentration: You can try increasing the percentage of DMSO or DMF in your final working solution. For Cy3, up to 15% may be acceptable, but be mindful that high concentrations of organic solvents can affect the stability and function of biomolecules in your experiment.
-
Lower the this compound concentration: Your desired final concentration might be above the solubility limit in your specific buffer and co-solvent mixture. Try preparing a more dilute working solution.
-
Use a solubilizing agent: Consider adding a non-ionic surfactant like Tween-20 (typically at a final concentration of 0.01-0.1%) to your buffer. Alternatively, cyclodextrins can be used to encapsulate and solubilize hydrophobic dyes.
Q4: My solution looks clear, but I'm getting inconsistent results. Could the dye be aggregated?
A4: Yes, even without visible precipitation, this compound can form aggregates in aqueous solutions, which can lead to fluorescence quenching and unreliable experimental outcomes. You can check for aggregation using a UV-Vis spectrophotometer. A hallmark of H-aggregation in cyanine dyes is the appearance of a new, blue-shifted peak in the absorption spectrum. For Cy3, which has a monomer absorption maximum around 550 nm, an aggregation-induced peak may appear around 510-520 nm.
Q5: What is the difference between sulfonated and non-sulfonated Cy3, and which one should I use?
A5: Sulfonated cyanine dyes (sulfo-Cy3) have sulfonate groups added to the molecule, which significantly increases their water solubility. If your experimental conditions are sensitive to organic co-solvents or if you require high dye concentrations in a purely aqueous buffer, using a sulfonated version of the dye is highly recommended. Non-sulfonated Cy3 is more hydrophobic and requires an organic co-solvent for dissolution in aqueous buffers.
Data on Solubilizing Agents
While precise solubility limits can vary depending on buffer composition and pH, the following table provides a general guide to the effectiveness of different solubilizing agents for non-sulfonated Cy3 dyes.
| Solubilizing Agent | Typical Final Concentration | Estimated Solubility Enhancement | Notes |
| DMSO | 5-15% (v/v) | High | The most common co-solvent for non-sulfonated cyanine dyes. |
| DMF | 5-15% (v/v) | High | An alternative to DMSO, though some studies suggest it may have a higher propensity to cause protein aggregation. |
| Tween-20 | 0.01-0.1% (v/v) | Moderate | A non-ionic surfactant that can help prevent aggregation and improve wetting. |
| β-Cyclodextrin | 1-10 mM | Moderate to High | Forms inclusion complexes with the hydrophobic dye, increasing its solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using DMSO
-
Prepare a 10 mM this compound stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the dye is completely dissolved. Protect the stock solution from light and store at -20°C.
-
-
Prepare a 10 µM this compound working solution in PBS with 10% DMSO:
-
In a suitable tube, add the required volume of PBS.
-
While vortexing the PBS, slowly add the 10 mM this compound stock solution dropwise to achieve a final concentration of 10 µM. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of PBS.
-
Continue to vortex for a few minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Using Tween-20 to Enhance this compound Solubility
-
Prepare a PBS buffer containing 0.05% Tween-20:
-
Add the appropriate volume of a Tween-20 stock solution (e.g., 10%) to your PBS to achieve a final concentration of 0.05% (v/v).
-
Mix thoroughly.
-
-
Prepare the this compound working solution:
-
Follow the steps in Protocol 1, but use the PBS with 0.05% Tween-20 as your aqueous buffer.
-
Protocol 3: Using β-Cyclodextrin to Solubilize this compound
-
Prepare an aqueous solution of β-cyclodextrin:
-
Dissolve β-cyclodextrin in your desired aqueous buffer to a concentration of 5-10 mM. Gentle heating may be required to fully dissolve the cyclodextrin.
-
-
Prepare the this compound working solution:
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Add the this compound stock solution to the β-cyclodextrin solution with vigorous stirring.
-
Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.
-
Protocol 4: Spectroscopic Detection of Cy3 Aggregation
-
Prepare your this compound working solution as described in the protocols above.
-
Acquire the UV-Vis absorption spectrum of the solution using a spectrophotometer, scanning from approximately 400 nm to 650 nm.
-
Analyze the spectrum:
-
A single, sharp absorption peak around 550 nm is indicative of monomeric Cy3.
-
The presence of a second, blue-shifted peak (typically between 510 nm and 520 nm) suggests the formation of H-aggregates. The relative intensity of this peak can give a qualitative indication of the extent of aggregation.
-
References
Technical Support Center: Troubleshooting Non-Specific Binding of Cy3-YNE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Cy3-YNE in cellular and tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a significant issue?
Non-specific binding is the adherence of the this compound probe to cellular components other than its intended target.[1] This phenomenon is frequently driven by hydrophobic and ionic interactions.[1] The primary problem arising from non-specific binding is the generation of high background fluorescence, which can mask the specific signal from the molecule of interest. This makes it challenging to accurately determine the localization and quantity of the target, potentially leading to flawed experimental interpretations.[1]
Q2: What are the primary sources of high background fluorescence when using this compound?
Several factors can contribute to high background fluorescence in experiments involving this compound:
-
Excessive Probe Concentration: Using a higher concentration of the this compound probe than required often results in increased non-specific interactions.[1]
-
Inadequate Blocking: Not effectively blocking non-specific binding sites within cells or tissues can cause the probe to attach to unintended locations.[1]
-
Improper Sample Preparation: The selection of fixation and permeabilization methods can affect cell membrane integrity and reveal non-specific binding sites. Notably, aldehyde-based fixatives can heighten autofluorescence.
-
Insufficient Washing: Failing to adequately wash the samples may not eliminate all unbound probes, thus contributing to the background signal.
-
Cellular Autofluorescence: Many cell types naturally emit fluorescence, a phenomenon known as autofluorescence, due to endogenous molecules like NADH, riboflavins, collagen, and elastin. This effect is often more noticeable in metabolically active or older cells, which can accumulate the highly fluorescent pigment lipofuscin.
-
Probe Aggregation: Lipophilic probes such as this compound have a tendency to form aggregates that can bind non-specifically to various cellular structures.
Troubleshooting Guide
This guide offers a structured approach to diagnosing and resolving common issues associated with non-specific this compound binding.
Issue 1: High, Diffuse Background Fluorescence Across the Entire Sample
A widespread, diffuse background signal usually indicates the presence of unbound fluorophore or significant cellular autofluorescence.
Recommended Actions:
-
Optimize this compound Concentration: Conduct a titration experiment to identify the lowest effective concentration of this compound that produces a strong, specific signal while minimizing background noise.
-
Enhance Washing Procedures: To ensure the complete removal of unbound probes, increase the number and length of washing steps following probe incubation. The addition of a mild detergent, such as Tween-20, to the wash buffer is also recommended.
-
Implement a Blocking Step: Similar to immunofluorescence protocols, a blocking step can significantly reduce the non-specific binding of the fluorescent probe. Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum.
-
Mitigate Autofluorescence: If the background signal remains, it is likely due to the intrinsic fluorescence of the cells. It is advisable to include an unstained control to gauge the level of autofluorescence in your sample. The use of a chemical quenching agent or photobleaching can help to reduce autofluorescence.
Issue 2: Observation of Bright, Fluorescent Puncta or Aggregates
This problem is often indicative of the precipitation of the this compound probe.
Recommended Actions:
-
Filter the Probe Solution: Prior to use, centrifuge the this compound stock solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your experiment.
-
Optimize Probe Concentration: High probe concentrations can promote aggregation. It is recommended to titrate to a lower working concentration.
-
Verify Buffer Compatibility: Ensure that the this compound probe is fully soluble in the buffers being used for the experiment.
Quantitative Data Summary
Table 1: Illustrative Titration of this compound Concentration
| This compound Concentration (µM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 10 | 1600 | 850 | 1.88 |
| 5 | 1350 | 450 | 3.00 |
| 2.5 | 1100 | 250 | 4.40 |
| 1 | 700 | 200 | 3.50 |
| 0.5 | 400 | 180 | 2.22 |
Disclaimer: The values presented are for illustrative purposes only. The optimal concentration for this compound must be determined empirically for each specific cell type and experimental setup.
Table 2: Common Reagents for Permeabilization and Blocking
| Reagent | Type | Typical Concentration | Key Considerations |
| Permeabilization | |||
| Triton™ X-100 | Non-ionic detergent | 0.1 - 0.5% | Permeabilizes all cellular membranes, including the nuclear envelope. |
| Tween-20 | Non-ionic detergent | 0.05 - 0.2% | A milder alternative to Triton X-100, often included in wash buffers. |
| Saponin | Non-ionic detergent | 0.02 - 0.1% | Selectively permeabilizes membranes based on their cholesterol content. |
| Digitonin | Steroid glycoside | 10 - 50 µg/mL | Permeabilization is also dependent on membrane cholesterol levels. |
| Blocking | |||
| Bovine Serum Albumin (BSA) | Protein | 1 - 5% | A widely used blocking agent that minimizes non-specific protein interactions. |
| Normal Goat Serum | Serum | 5 - 10% | Effective for blocking non-specific sites, particularly when using secondary antibodies derived from goat. |
| Fish Skin Gelatin | Protein | 0.1 - 0.5% | An alternative to BSA that may result in lower background fluorescence in some cases. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for this compound in Fixed Cells
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired density.
-
Rinse the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note that aldehyde-based fixatives may increase autofluorescence.
-
Wash the cells three times with PBS for 5 minutes per wash.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
To minimize non-specific binding, incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
This compound Incubation:
-
Prepare the this compound solution by diluting it to the optimal concentration in the blocking buffer.
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature, ensuring they are protected from light.
-
-
Washing:
-
To remove any unbound probe, wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Capture images using a fluorescence microscope equipped with the appropriate filters for Cy3 (maximum excitation at ~550 nm and maximum emission at ~570 nm).
-
Visualizations
Caption: A step-by-step experimental workflow for staining fixed cells with this compound.
Caption: A logical guide for troubleshooting high background fluorescence with this compound.
References
troubleshooting unexpected results in Cy3-YNE experiments
Welcome to the technical support center for Cy3-YNE experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound click reaction has a very low yield or is not working at all. What are the common causes?
Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by the presence of oxygen in the reaction mixture.[1] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a fresh solution of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][2]
Other potential issues include:
-
Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can sequester the copper catalyst, hindering its activity.[2][3] It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.
-
Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Ligands like THPTA are recommended for aqueous reactions to protect biomolecules and improve efficiency.
-
Suboptimal pH: The click reaction is generally robust across a broad pH range, but for biomolecule labeling, a pH of around 7 is often recommended.
-
Inaccessible Alkyne or Azide Groups: The reactive groups on your biomolecule may be buried within its three-dimensional structure. Performing the reaction in the presence of a denaturant or a co-solvent like DMSO can help expose these sites.
-
Degraded Reagents: Ensure your this compound, azide-containing molecule, and other reagents have been stored correctly and have not degraded. This compound should be stored at -20°C or -80°C, protected from light.
Q2: I am observing high background fluorescence in my imaging experiment. What could be the cause?
High background fluorescence can obscure your signal and make data interpretation difficult. Potential causes include:
-
Unreacted this compound: Insufficient purification after the labeling reaction can leave free this compound that binds non-specifically to your sample.
-
Non-specific Binding of the Labeled Molecule: Your Cy3-labeled biomolecule may be binding non-specifically to other components in your sample.
-
Autofluorescence: The sample itself may have endogenous fluorescence. Using a far-red dye like Cy5 can sometimes help, as autofluorescence is often lower in that spectral region.
-
Antibody Concentration Too High (for immunofluorescence): If using a Cy3-labeled antibody, titrate the concentration to find the optimal balance between strong signal and low background.
-
Inadequate Washing: Increase the number and duration of wash steps to remove unbound fluorescent molecules.
Q3: The fluorescence signal from my Cy3-labeled molecule is weak. How can I improve it?
A weak signal can be due to several factors:
-
Inefficient Labeling: As discussed in Q1, if the click reaction is inefficient, you will have a low degree of labeling.
-
Low Concentration of the Target Molecule: There may not be enough of your target molecule in the sample to generate a strong signal.
-
Photobleaching: Cy3, like all fluorophores, is susceptible to photobleaching. Minimize exposure to excitation light and use an antifade mounting medium if possible.
-
Fluorescence Quenching: High labeling densities can sometimes lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence output.
-
Incorrect Imaging Settings: Ensure you are using the correct excitation laser (e.g., 532 nm) and emission filter for Cy3.
Q4: Can I use internal alkynes in a CuAAC reaction with my azide-modified molecule?
The standard copper-catalyzed click chemistry reaction works most efficiently with terminal alkynes like that in this compound. Internal alkynes react much more slowly or not at all under these conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in your this compound experiments.
Problem: No or Low Fluorescence Signal
// Tier 1 Nodes check_reaction [label="Verify Click Reaction Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Assess Purification", fillcolor="#FBBC05", fontcolor="#202124"]; check_imaging [label="Check Imaging Setup", fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 Nodes - Reaction test_reagents [label="Test Individual Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 2 Nodes - Purification purification_method [label="Review Purification Method", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 2 Nodes - Imaging filters [label="Correct Filters/Laser?", fillcolor="#F1F3F4", fontcolor="#202124"]; photobleaching [label="Minimize Photobleaching", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_reaction; start -> check_purification; start -> check_imaging;
check_reaction -> test_reagents [label=" How?"]; check_reaction -> optimize_conditions [label=" How?"];
test_reagents -> optimize_conditions [style=invis];
check_purification -> purification_method [label=" How?"];
check_imaging -> filters [label=" How?"]; check_imaging -> photobleaching [label=" How?"];
filters -> photobleaching [style=invis]; } A step-by-step workflow for troubleshooting low signal.
1. Verify Click Reaction Efficiency:
- Test Individual Reagents: Perform a control reaction with a simple, known azide and alkyne to ensure your catalyst, reducing agent, and ligand are active.
- Optimize Reaction Conditions: Systematically vary the concentrations of your reactants, catalyst, ligand, and reducing agent. Ensure your buffer is non-inhibitory (e.g., phosphate instead of Tris).
2. Assess Purification:
- Review Purification Method: Ensure your purification method (e.g., size-exclusion chromatography, dialysis) is appropriate for separating your labeled biomolecule from unreacted this compound.
3. Check Imaging Setup:
- Correct Filters and Laser: Confirm that your microscope's excitation source and emission filters are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).
- Minimize Photobleaching: Reduce the intensity and duration of the excitation light. Use an antifade reagent in your mounting medium.
Problem: High Background
// Tier 1 Nodes check_unbound_dye [label="Check for Unbound Dye", fillcolor="#FBBC05", fontcolor="#202124"]; check_nonspecific_binding [label="Assess Non-specific Binding", fillcolor="#FBBC05", fontcolor="#202124"]; check_autofluorescence [label="Evaluate Autofluorescence", fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 Nodes improve_purification [label="Improve Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_blocking [label="Optimize Blocking Step", fillcolor="#F1F3F4", fontcolor="#202124"]; titrate_conjugate [label="Titrate Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; unstained_control [label="Image Unstained Control", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_unbound_dye; start -> check_nonspecific_binding; start -> check_autofluorescence;
check_unbound_dye -> improve_purification [label=" How?"]; check_nonspecific_binding -> optimize_blocking [label=" How?"]; check_nonspecific_binding -> titrate_conjugate [label=" How?"]; check_autofluorescence -> unstained_control [label=" How?"];
optimize_blocking -> titrate_conjugate [style=invis]; } A step-by-step workflow for troubleshooting high background.
1. Check for Unbound Dye:
- Improve Purification: Perform an additional purification step to ensure all unreacted this compound is removed.
2. Assess Non-specific Binding:
- Optimize Blocking Step: If applicable (e.g., in immunofluorescence), increase the concentration or duration of your blocking step.
- Titrate Conjugate: Determine the optimal concentration of your Cy3-labeled molecule that gives a good signal-to-noise ratio.
3. Evaluate Autofluorescence:
- Image Unstained Control: Image a sample that has not been labeled with this compound to determine the level of endogenous fluorescence.
Quantitative Data Summary
The following table provides typical concentration ranges for key components in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling biomolecules. These are starting points and may require optimization for your specific system.
| Component | Typical Concentration Range | Notes |
| Azide or Alkyne | 10 µM - 1 mM | The concentration will depend on the specific biomolecule and experimental goals. |
| CuSO₄ | 50 µM - 1 mM | A common starting concentration is 1 mM. |
| Sodium Ascorbate | 1 mM - 5 mM | Should be in excess relative to the copper sulfate to maintain copper in the Cu(I) state. A freshly prepared solution is crucial. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Used in a 1:1 or higher ratio with CuSO₄ to stabilize the Cu(I) and accelerate the reaction. |
| Ratio | ||
| Azide:Alkyne | 1:1 to 1.2:1 | A slight excess of one reagent can help drive the reaction to completion. |
| Ligand:Copper | 1:1 to 5:1 | A higher ratio of ligand to copper is often used to protect biomolecules from oxidative damage. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Azide-modified protein in a copper-free, non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
DMSO (for co-solvent if needed)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Your azide-modified protein solution.
-
This compound solution (a slight molar excess, e.g., 1.2 equivalents, is often a good starting point).
-
(Optional) DMSO to a final concentration of 5-10% if your protein or this compound has low aqueous solubility.
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. For example, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA. Let this mixture sit for a few minutes.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the protein/dye mixture. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Purify: Remove unreacted this compound and other small molecules by passing the reaction mixture through a suitable size-exclusion chromatography column.
-
Characterize: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_protein [label="Prepare Azide-Modified\nProtein in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_dye [label="Prepare this compound\nStock in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; mix_reagents [label="Combine Protein and this compound", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_catalyst [label="Prepare CuSO4/Ligand Premix", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalyst [label="Add Catalyst Premix", fillcolor="#FBBC05", fontcolor="#202124"]; initiate_reaction [label="Add Fresh Sodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate at RT\n(Protected from Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify Labeled Protein\n(e.g., SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="Characterize Conjugate\n(Absorbance, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> prepare_protein; start -> prepare_dye; prepare_protein -> mix_reagents; prepare_dye -> mix_reagents; mix_reagents -> add_catalyst; prepare_catalyst -> add_catalyst; add_catalyst -> initiate_reaction; initiate_reaction -> incubate; incubate -> purify; purify -> characterize; characterize -> end; } General experimental workflow for this compound labeling.
References
Technical Support Center: Cy3-YNE Imaging Optimization
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing imaging settings for the Cy3-YNE fluorophore. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a bright and photostable cyanine dye featuring a terminal alkyne group for covalent labeling via click chemistry.[1][2] Its core spectral characteristics are nearly identical to the parent Cy3 dye. The optimal excitation source should have a peak emission near 550 nm, such as a 532 nm or 555 nm laser.[3][4][5]
Key Spectroscopic Properties of Cy3
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~568-570 nm | |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (QY) | ~0.15 - 0.24 |
| Recommended Laser Line | 532 nm or 555 nm | |
Q2: Which microscope filter set should I use for this compound?
A2: A standard Cy3 or TRITC filter set is ideal for imaging this compound. These sets are designed to match the dye's excitation and emission spectra, maximizing signal collection while minimizing background.
Recommended Filter Set Specifications
| Component | Wavelength Range | Purpose |
|---|---|---|
| Excitation Filter | 513 - 556 nm | Passes light to excite the fluorophore. |
| Dichroic Mirror | Cut-on at ~562 nm | Reflects excitation light to the sample and transmits emission light to the detector. |
| Emission Filter | 570 - 613 nm | Passes the emitted fluorescent signal to the detector while blocking other wavelengths. |
Q3: What is this compound used for?
A3: this compound contains a terminal alkyne group, making it a reagent for "click chemistry." This allows for the highly specific and efficient labeling of biomolecules (like proteins, DNA, or peptides) that have been modified to contain an azide group. This process, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable covalent bond.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling
This protocol describes a general method for labeling an azide-modified biomolecule with this compound. It is crucial to optimize reagent concentrations for your specific application.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
This compound (Sulfo-Cyanine3-alkyne) stock solution (e.g., 10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Water-soluble ligand (e.g., THPTA) stock solution (e.g., 100-200 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (prepare fresh; e.g., 100-300 mM in water)
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine your azide-modified biomolecule, this compound, CuSO₄, and the ligand. A common starting point is a 4-50 fold molar excess of the dye over the biomolecule.
-
Pre-mix Catalyst: Briefly mix the CuSO₄ and ligand solutions before adding them to the reaction tube.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the labeled conjugate to remove excess reagents. The method will depend on the biomolecule (e.g., ethanol precipitation for DNA, dialysis, or size-exclusion chromatography for proteins).
Troubleshooting Guide
This section addresses common issues encountered during the imaging of this compound labeled samples.
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Suboptimal Excitation/Emission Settings | Ensure your microscope's laser lines and filter sets are correctly configured for Cy3 (Ex: ~550 nm, Em: ~570 nm). |
| Low Labeling Efficiency | Verify the success of the click chemistry reaction. Optimize the concentrations of dye, copper, and reducing agent. Ensure the sodium ascorbate solution is freshly prepared. |
| Photobleaching | Minimize the sample's exposure time to the excitation light. Use a lower laser power or employ neutral density filters. Consider using an anti-fade mounting medium for fixed samples. |
| Incorrect pH | Cy3 fluorescence is stable across a wide pH range (4-10), but ensure your imaging buffer is within this range. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Ensure the purification step after the click reaction was sufficient to remove all unbound this compound. Increase the number and duration of wash steps. |
| Nonspecific Binding | If labeling antibodies or proteins, excess antibody can bind nonspecifically. Titrate the antibody to find the optimal concentration. Include blocking agents like BSA in your buffers. |
| Autofluorescence | Cellular components (like NADH) or media (like phenol red) can fluoresce. Image a negative control (unlabeled cells) to assess autofluorescence. Use phenol red-free media during imaging if possible. |
| Contaminated Reagents | Prepare fresh buffers and reagents using high-purity solvents to avoid fluorescent contaminants. |
Optimizing Signal-to-Noise Ratio (SNR)
A high SNR is critical for obtaining clear, quantifiable images. The goal is to maximize the specific signal from this compound while minimizing background noise.
Strategies to Improve SNR:
-
Optimize Probe Concentration: Titrate your this compound conjugate to find the concentration that yields the brightest signal without causing high background from nonspecific binding.
-
Reduce Excitation Power: Use the lowest laser power that provides a detectable signal. This minimizes photobleaching and reduces background excitation.
-
Adjust Detector Gain: Increase the detector gain or camera sensitivity to amplify a weak signal, but be aware that this can also amplify noise. Find a balance that provides the best image contrast.
-
Frame Averaging: Acquire multiple images in succession and average them. This technique reduces random noise from the detector, improving overall SNR.
-
Pinhole Adjustment (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can effectively block out-of-focus light, which is a major source of background haze and improves image contrast. However, making it too small will also reduce the desired signal. An optimal setting is typically around 1 Airy unit.
References
Technical Support Center: Labeling Hydrophobic Peptides with Cy3-YNE
Welcome to the technical support center for the labeling of hydrophobic peptides with Cy3-YNE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific experimental workflow.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the labeling of hydrophobic peptides with this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Peptide & Dye Handling
Q1: My hydrophobic peptide is difficult to dissolve. What solvent should I use?
A1: Hydrophobic peptides, especially those with over 50% hydrophobic residues, often have poor solubility in aqueous solutions.[1][2] We recommend first attempting to dissolve a small aliquot of your peptide in an organic solvent.
-
Recommended Solvents: Start with Dimethyl sulfoxide (DMSO). If your experiment is sensitive to DMSO, Dimethylformamide (DMF) or acetonitrile (ACN) are suitable alternatives.[1][2]
-
Procedure: Dissolve the peptide completely in the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while vortexing to avoid precipitation.[3] If the peptide precipitates, you may need to lyophilize it again and try a different solvent or a higher concentration of the organic co-solvent in your final reaction mixture.
Q2: How should I dissolve and store the this compound dye?
A2: this compound is typically a lyophilized powder. It should be dissolved in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C, protected from light, to maintain its stability.
Click Reaction (CuAAC) Troubleshooting
Q3: My this compound labeling reaction has a very low yield. What are the possible causes and how can I improve it?
A3: Low labeling efficiency is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Peptide Aggregation: Hydrophobic peptides are prone to aggregation in aqueous solutions, which can hinder the accessibility of the alkyne or azide groups for the click reaction.
-
Solution: Increase the proportion of organic co-solvent (e.g., DMSO, DMF, or t-Butanol/water mixtures) in your reaction buffer. Some protocols have reported successful reactions in high percentages of organic solvents like DMF. Experiment with different solvent ratios to find the optimal balance for your peptide's solubility and the reaction's efficiency.
-
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state.
-
Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate. The presence of a copper-chelating ligand, like THPTA or BTTAA, can stabilize the Cu(I) oxidation state and accelerate the reaction.
-
-
Suboptimal Reagent Concentrations: The concentrations of the peptide, dye, copper, and reducing agent are critical.
-
Solution: Ensure you are using a slight molar excess of the this compound dye relative to the peptide. Optimize the concentrations of the copper sulfate and sodium ascorbate. Refer to the tables below for recommended starting concentrations.
-
-
Interfering Substances: Components in your peptide preparation or buffer can interfere with the reaction.
-
Solution: Ensure your peptide solution is free from chelating agents (like EDTA) or reducing agents (like DTT or β-mercaptoethanol) that are not part of the click chemistry reaction, as these can interfere with the copper catalyst.
-
Q4: I see a precipitate forming during my click reaction. What should I do?
A4: A precipitate could be your aggregated peptide or a poorly soluble reagent.
-
Peptide Aggregation: If the precipitate is your peptide, you will need to optimize the solvent system as described in Q3.
-
Reagent Precipitation: If one of your reagents, like the copper catalyst or the dye, is precipitating, ensure it is fully dissolved in the appropriate solvent before adding it to the reaction mixture. Some dye azides may have limited aqueous solubility.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling of Peptides
| Reagent | Recommended Concentration | Notes |
| Azide-Modified Peptide | 100 µM - 1 mM | Higher concentrations can improve reaction rates. |
| This compound | 1.1 - 2 equivalents (relative to peptide) | A slight excess ensures complete labeling of the peptide. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents (relative to peptide) | The catalytic amount needed. |
| Sodium Ascorbate | 1 - 5 equivalents (relative to peptide) | A fresh solution is crucial to reduce Cu(II) to Cu(I). |
| Copper Ligand (e.g., THPTA) | 0.5 - 2.5 equivalents (relative to peptide) | Stabilizes the Cu(I) catalyst and enhances the reaction rate. |
Purification & Analysis
Q5: How should I purify my Cy3-labeled hydrophobic peptide?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying fluorescently labeled hydrophobic peptides.
-
Column Selection: For hydrophobic peptides, a C4 or C8 column is often more suitable than a C18 column, as it provides less retention and can lead to better peak shapes and recovery. However, C18 columns can also be used successfully with optimized mobile phases.
-
Mobile Phase: A common mobile phase system is water with an ion-pairing agent as solvent A and acetonitrile with the same ion-pairing agent as solvent B.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is a standard choice and generally provides good peak shapes. If you require a mass spectrometry-compatible method, formic acid (FA) can be used, although it may result in broader peaks for some peptides.
-
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the elution time of your labeled peptide. Then, use a shallower gradient around that elution point to achieve better separation from the unlabeled peptide and free dye.
Q6: I'm getting poor peak shape (tailing or broadening) during HPLC purification. How can I improve it?
A6: Poor peak shape is a common challenge with hydrophobic peptides.
-
Optimize Mobile Phase: Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is present.
-
Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can improve peptide solubility and reduce secondary interactions with the column, leading to sharper peaks.
-
Adjust Flow Rate: A lower flow rate can sometimes improve peak resolution.
Q7: How can I confirm that my peptide is successfully labeled with Cy3?
A7: Mass spectrometry (MS) is the definitive method for confirming successful labeling.
-
Expected Mass: Calculate the expected molecular weight of the Cy3-labeled peptide. The observed mass in the MS spectrum should match this calculated value.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to analyze the collected fractions. This will allow you to correlate the fluorescent peak in your chromatogram with the mass of the labeled peptide.
Table 2: HPLC Troubleshooting for Cy3-Labeled Hydrophobic Peptides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Broadening) | Peptide aggregation; Secondary interactions with the column. | Increase column temperature; Optimize mobile phase additive (e.g., ensure 0.1% TFA). |
| Low Recovery | Irreversible binding to the column; Peptide precipitation. | Use a less hydrophobic column (C4 or C8); Increase organic content of the mobile phase; Ensure the peptide is fully dissolved in the injection solvent. |
| Co-elution of Labeled and Unlabeled Peptide | Insufficient resolution. | Optimize the HPLC gradient (make it shallower); Try a different column or mobile phase additive. |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Hydrophobic Peptide with this compound
This protocol provides a general guideline. Optimization of solvent composition and reagent concentrations may be necessary for your specific peptide.
1. Reagent Preparation:
- Peptide Stock Solution: Dissolve the azide-modified hydrophobic peptide in a minimal amount of DMSO to create a 10 mM stock solution.
- This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
- Copper(II) Sulfate Solution: Prepare a 10 mM stock solution in deionized water.
- Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
- THPTA Ligand Solution: Prepare a 20 mM stock solution in deionized water.
- Reaction Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate buffer, pH 7.5.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:
- Reaction Buffer
- Organic Co-solvent (e.g., DMSO or DMF) to achieve a final concentration that maintains peptide solubility (e.g., 25-50% v/v).
- Peptide stock solution to a final concentration of 1 mM.
- This compound stock solution to a final concentration of 1.2 mM (1.2 equivalents).
- THPTA Ligand solution to a final concentration of 1 mM.
- Copper(II) Sulfate solution to a final concentration of 0.5 mM. b. Vortex the mixture gently. c. Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM. d. Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle shaking.
3. Reaction Monitoring (Optional):
- The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.
Protocol 2: HPLC Purification of Cy3-Labeled Hydrophobic Peptide
1. System Preparation:
- Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Equilibrate the column with 95% A and 5% B until a stable baseline is achieved.
2. Purification: a. Dilute the reaction mixture with Mobile Phase A. b. Inject the diluted sample onto the HPLC column. c. Elute the peptide using a linear gradient. An example gradient is:
- 5-30% B over 5 minutes.
- 30-60% B over 30 minutes.
- 60-95% B over 5 minutes. d. Monitor the elution at 214 nm (for the peptide backbone) and ~550 nm (for the Cy3 dye). e. Collect the fractions corresponding to the fluorescent peak that elutes at a higher percentage of acetonitrile than the unlabeled peptide.
3. Analysis and Storage: a. Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide. b. Pool the pure fractions, lyophilize, and store at -20°C or -80°C, protected from light.
Visualizations
References
Validation & Comparative
Confirming Successful Cy3-YNE Conjugation to Biomolecules: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the successful attachment of a fluorescent label to a biomolecule is a critical first step. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of Cy3-YNE, a popular orange-fluorescent dye, to biomolecules via click chemistry. It also presents a data-driven comparison with a common alternative, Alexa Fluor 555.
Performance at a Glance: Cy3 vs. Alternatives
The choice of a fluorescent dye significantly impacts experimental outcomes. Key performance indicators include the molar extinction coefficient (light absorption efficiency), quantum yield (fluorescence emission efficiency), and photostability. While Cy3 is a widely used and effective dye, alternatives like Alexa Fluor 555 often exhibit superior performance in demanding applications.
| Property | Cy3 | Alexa Fluor 555 | 5-TAMRA | Reference |
| Excitation Max (nm) | ~550 | ~555 | ~555 | [1] |
| Emission Max (nm) | ~570 | ~565 | Not specified | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Not specified | |
| Quantum Yield (Φ) | 0.04 (in water) to 0.24 (on DNA) | Higher than Cy3 | More fluorescent than Cy3 | [2][3] |
| Photostability | Good | More photostable than Cy3 | More photostable than Cy3 | [4] |
Note: The quantum yield of Cy3 is highly dependent on its local environment and can increase when conjugated to biomolecules, which restricts its structural movement. Alexa Fluor 555 conjugates are generally more fluorescent than Cy3 conjugates, especially at higher degrees of labeling where Cy3 can exhibit self-quenching.
Experimental Confirmation of Conjugation
Several methods can be employed to confirm the successful covalent attachment of this compound to a target biomolecule. The following sections detail the protocols for the most common and effective techniques.
Spectroscopic Analysis
Spectroscopy offers a quick and straightforward method to assess conjugation. By measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm), the degree of labeling (DOL) can be estimated.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength of Cy3 (~550 nm) (A_max).
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = (A280 - (A_max * CF)) / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye can be calculated as: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy3 at its A_max.
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of this compound to a protein will result in an increase in its molecular weight, causing a shift in its migration on the gel.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the unlabeled protein and the Cy3-conjugated protein.
-
Mix the protein samples with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Visualization:
-
Fluorescence Imaging: Visualize the gel using a fluorescence scanner with an appropriate excitation source (e.g., a 532 nm laser) and emission filter for Cy3. Only the lane with the Cy3-conjugate should show a fluorescent band. The presence of a low molecular weight fluorescent band may indicate free, unreacted dye.
-
Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize all proteins, allowing for a direct comparison of the migration of the unlabeled and labeled protein. A noticeable band shift in the lane with the conjugate confirms the increase in molecular weight due to the attached dye.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of conjugation and can precisely determine the number of dye molecules attached to the biomolecule.
Experimental Protocol:
-
Sample Preparation:
-
The purified conjugate may need to be desalted and prepared in a volatile buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).
-
For large proteins, enzymatic digestion (e.g., with trypsin) may be performed to generate smaller peptides for analysis.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer (e.g., ESI-MS or MALDI-MS).
-
Acquire the mass spectrum of the intact conjugate or the peptide fragments.
-
-
Data Analysis:
-
Compare the measured mass of the conjugate to the theoretical mass of the unlabeled biomolecule. The mass difference should correspond to the mass of the attached this compound molecule(s).
-
For digested samples, identify the modified peptides by searching for the expected mass shift. Tandem MS (MS/MS) can be used to confirm the exact site of conjugation.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Example of a signaling pathway studied using a Cy3-labeled ligand.
Caption: Logical comparison of Cy3 and Alexa Fluor 555 for different applications.
Detailed Experimental Protocols
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein containing an azide group. Optimization may be required for specific proteins.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., desalting column or spin column)
Protocol:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS buffer.
-
Add the this compound solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.
-
Add the THPTA solution, followed by the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the Cy3-conjugated protein from excess dye and reaction components using a desalting or spin column according to the manufacturer's instructions.
This guide provides a framework for the successful confirmation of this compound conjugation and aids in the selection of the appropriate fluorophore for your research needs. For the most accurate and reliable results, it is recommended to employ at least two of the described confirmation methods.
References
A Head-to-Head Comparison of Cy3-YNE and Cy5-YNE for Dual-Color Imaging
For researchers, scientists, and drug development professionals embarking on dual-color imaging experiments, the selection of appropriate fluorescent probes is a critical determinant of success. Among the plethora of available options, cyanine-based dyes functionalized with a terminal alkyne (YNE) for click chemistry applications have gained significant traction. This guide provides an in-depth, objective comparison of two popular choices: Cy3-YNE and Cy5-YNE, supported by experimental data and detailed protocols to inform your experimental design.
This guide will delve into the spectral properties, performance characteristics, and experimental considerations for employing this compound and Cy5-YNE in dual-color fluorescence imaging. By understanding the nuances of each dye, researchers can make informed decisions to optimize their labeling strategies and achieve high-quality, reproducible results.
Quantitative Performance at a Glance
A summary of the key spectral and photophysical properties of this compound and Cy5-YNE is presented below. For a more comprehensive comparison, data for both the standard and sulfonated (sulfo) derivatives are included. The sulfonate groups enhance the water solubility of the dyes, which can be advantageous for biological labeling in aqueous environments.
| Property | This compound | sulfo-Cy3-YNE | Cy5-YNE | sulfo-Cy5-YNE |
| Excitation Maximum (nm) | ~555 | ~548-554 | ~649-651 | ~646 |
| Emission Maximum (nm) | ~570 | ~563-568 | ~666-671 | ~662 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000 | ~150,000-162,000 | ~250,000 | ~271,000 |
| Quantum Yield (Φ) | ~0.15-0.31 | ~0.1 | ~0.20-0.27 | ~0.20-0.28 |
| Color | Orange-Red | Orange-Red | Far-Red | Far-Red |
| Solubility | Organic Solvents | Water, DMSO, DMF | Organic Solvents | Water, DMSO, DMF |
Key Considerations for Dual-Color Imaging
The choice between this compound and Cy5-YNE for dual-color imaging hinges on several factors, primarily the instrumentation available and the specific requirements of the experiment.
This compound , with its excitation and emission in the visible orange-red region of the spectrum, is compatible with a wide range of standard fluorescence microscopes and filter sets, often those used for TRITC (tetramethylrhodamine).[1] Its bright fluorescence is readily detectable.
Cy5-YNE , a far-red dye, offers a significant advantage in reducing background autofluorescence from cells and tissues, which is often more pronounced in the green and yellow regions of the spectrum.[2] This can lead to a superior signal-to-noise ratio, which is particularly beneficial for detecting low-abundance targets. However, imaging Cy5 requires a microscope equipped with appropriate far-red excitation sources (e.g., a 633 nm or 647 nm laser line) and sensitive detectors in the far-red range.
Photostability is another critical parameter. While both dyes are relatively photostable, Cy5 can be more susceptible to photobleaching than Cy3 under certain conditions.[2] The use of antifade mounting media and optimizing imaging parameters to minimize light exposure are crucial for both dyes.
Experimental Workflow for Dual-Color Imaging
The following diagram outlines a typical workflow for a dual-color imaging experiment using this compound and Cy5-YNE to label two different azide-modified biomolecules within a cell.
Detailed Experimental Protocol
This protocol provides a general framework for dual-color labeling of two distinct azide-modified targets in fixed cells using this compound and Cy5-YNE. Optimization of incubation times, and reagent concentrations may be necessary for specific cell types and targets.
1. Cell Preparation:
-
a. Cell Culture and Labeling: Culture cells of interest on coverslips. Introduce two different azide-modified molecules of interest (e.g., an azide-modified amino acid and an azide-modified sugar) and incubate for a sufficient period to allow for their incorporation into cellular macromolecules.
-
b. Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
c. Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
2. Sequential Click Chemistry Labeling:
-
a. First Click Reaction (this compound):
-
Prepare the "Click Reaction Cocktail 1" immediately before use. For a single coverslip, mix the following in order:
-
PBS (to final volume)
-
This compound (from a stock solution in DMSO, final concentration 1-5 µM)
-
Copper(II) sulfate (CuSO₄) (from a fresh stock solution, final concentration 100 µM)
-
Sodium ascorbate (from a fresh stock solution, final concentration 1 mM)
-
-
Wash the cells once with PBS.
-
Incubate the cells with the Click Reaction Cocktail 1 for 30-60 minutes at room temperature, protected from light.
-
-
b. Washing: Wash the cells three times with PBS.
-
c. Second Click Reaction (Cy5-YNE):
-
Prepare the "Click Reaction Cocktail 2" immediately before use, similar to the first cocktail but with Cy5-YNE.
-
Incubate the cells with the Click Reaction Cocktail 2 for 30-60 minutes at room temperature, protected from light.
-
-
d. Final Washes: Wash the cells three times with PBS. If desired, a counterstain for the nucleus (e.g., DAPI) can be included in one of the final washes.
3. Mounting and Imaging:
-
a. Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
b. Imaging:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for Cy3 and Cy5.
-
Cy3 Channel: Ex: ~550 nm, Em: ~570 nm.
-
Cy5 Channel: Ex: ~650 nm, Em: ~670 nm.
-
To minimize spectral bleed-through, it is recommended to perform sequential image acquisition, where each channel is excited and captured independently.
-
Decision-Making Pathway for Dye Selection
The choice between this compound and Cy5-YNE can be guided by a logical decision-making process based on the experimental setup and goals.
Conclusion
Both this compound and Cy5-YNE are powerful tools for dual-color fluorescence imaging when combined with click chemistry. The choice between them should be made based on a careful consideration of the available imaging hardware and the potential for background fluorescence in the biological sample. This compound is a robust and bright fluorophore suitable for standard fluorescence microscopy setups. Cy5-YNE, with its far-red emission, provides an excellent alternative for experiments where minimizing autofluorescence is paramount to achieving high-contrast images, provided the appropriate imaging equipment is available. By following the detailed protocol and considering the factors outlined in this guide, researchers can confidently select and utilize these versatile dyes to unravel complex biological processes.
References
A Head-to-Head Comparison of Cy3-YNE and Alexa Fluor 555 Alkyne for Bioorthogonal Labeling
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided researchers with a powerful tool for tagging proteins, nucleic acids, and other molecules in complex biological systems.[1][2][3] Central to this technique are the fluorescent probes that enable visualization and quantification. This guide provides a detailed comparison of two popular orange-fluorescent alkyne-functionalized dyes: Cy3-YNE and Alexa Fluor 555 alkyne.
While both dyes are spectrally similar and compatible with the same filter sets, a comprehensive analysis of their photophysical properties and performance in labeling applications reveals key differences that can significantly impact experimental outcomes. Generally, Alexa Fluor 555 is recognized for its superior brightness and photostability compared to Cy3.[4][5]
Quantitative Performance at a Glance
The selection of a fluorescent dye is often dictated by its brightness, which is a product of its molar extinction coefficient and quantum yield, and its resistance to photobleaching. The following table summarizes the key photophysical properties of Cy3 and Alexa Fluor 555. While direct head-to-head comparative data for the alkyne-derivatized versions post-click reaction is limited, the general properties of the parent fluorophores are well-established and provide a strong basis for comparison.
| Property | This compound | Alexa Fluor 555 Alkyne | Advantage |
| Excitation Maximum (nm) | ~550-555 | ~555 | Spectrally similar |
| Emission Maximum (nm) | ~566-570 | ~565 | Spectrally similar |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Comparable |
| Quantum Yield | >0.15 | Generally higher than Cy3 | Alexa Fluor 555 |
| Brightness | Good | Higher than Cy3 | Alexa Fluor 555 |
| Photostability | Moderate | Higher than Cy3 | Alexa Fluor 555 |
| pH Sensitivity | Insensitive from pH 4 to 10 | Insensitive over a broad range | Comparable |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Comparable |
Experimental Protocols
The following are detailed protocols for the labeling of azide-modified proteins with either this compound or Alexa Fluor 555 alkyne using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Metabolic Labeling of Nascent Proteins with Azide Analogs
This initial step introduces the azide handle into the proteins of interest.
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Methionine Starvation (Optional but Recommended): To enhance the incorporation of the azide analog, aspirate the complete medium, wash the cells once with warm PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), at a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
Cell Lysis or Fixation:
-
For Cell Lysates: Wash the cells twice with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration of the cell lysate.
-
For Imaging: Proceed to the fixation and permeabilization steps as described in the subsequent protocols.
-
Protocol 2: CuAAC Labeling of Azide-Modified Proteins in Cell Lysates
This protocol is suitable for biochemical analyses such as SDS-PAGE and Western blotting.
-
Prepare Reagents:
-
Fluorescent Alkyne Stock (10 mM): Dissolve this compound or Alexa Fluor 555 alkyne in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock (20 mM): Dissolve in deionized water.
-
THPTA Ligand Stock (100 mM): Dissolve Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water. This ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Sodium Ascorbate Stock (300 mM): Prepare fresh in deionized water. This is the reducing agent to generate Cu(I) from CuSO₄.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein lysate (e.g., 50 µg in a suitable buffer like PBS).
-
PBS buffer to bring the volume to the desired final reaction volume.
-
Fluorescent alkyne stock solution to a final concentration of 20-100 µM.
-
THPTA ligand stock solution to a final concentration of 1 mM.
-
Copper(II) sulfate stock solution to a final concentration of 100 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Analysis: The labeled protein lysate is now ready for downstream applications such as SDS-PAGE, in-gel fluorescence scanning, or mass spectrometry.
Protocol 3: CuAAC Labeling of Azide-Modified Proteins for Fluorescence Microscopy
This protocol is for the visualization of labeled proteins in fixed cells.
-
Cell Fixation and Permeabilization:
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Prepare Click Reaction Cocktail: Prepare a fresh cocktail containing:
-
PBS
-
Fluorescent alkyne (this compound or Alexa Fluor 555 alkyne) at a final concentration of 1-10 µM.
-
Copper(II) sulfate at a final concentration of 1 mM.
-
Sodium ascorbate at a final concentration of 10 mM.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst 33342).
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence imaging.
Visualizations
Experimental Workflow for Labeling Nascent Proteins
The following diagram illustrates the general workflow for the metabolic labeling and subsequent fluorescent tagging of newly synthesized proteins using click chemistry.
Caption: A generalized workflow for labeling nascent proteins.
Visualizing Nascent Protein Synthesis
Click chemistry labeling of metabolically incorporated azide-containing amino acid analogs is a powerful technique to visualize newly synthesized proteins. This approach allows for the temporal and spatial tracking of protein synthesis within cells.
Caption: Visualizing nascent protein synthesis via click chemistry.
Conclusion
For researchers engaged in bioorthogonal labeling, the choice between this compound and Alexa Fluor 555 alkyne can have a substantial impact on the quality and reliability of their data. While both dyes are effective for click chemistry applications, the superior brightness and photostability of Alexa Fluor 555 alkyne make it the preferred choice for demanding applications such as single-molecule studies, super-resolution microscopy, and experiments requiring long-term imaging. For routine applications where photostability and brightness are less critical, this compound remains a viable and more economical option. Ultimately, the selection should be guided by the specific requirements of the experiment and the instrumentation available.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cy3-YNE and Biotin-Alkyne Labeling for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for the successful identification and quantification of protein targets. This guide provides an objective comparison of two commonly used alkyne-containing probes in click chemistry-based proteomics: the fluorescent Cy3-YNE and the affinity tag Biotin-Alkyne. We present a summary of their performance characteristics for mass spectrometry applications, detailed experimental protocols, and workflow diagrams to aid in the selection of the optimal probe for your research needs.
The validation of protein labeling by mass spectrometry is a cornerstone of chemical proteomics, enabling the confident identification of proteins that have been tagged with a bioorthogonal handle. Both this compound and Biotin-Alkyne serve as reporter tags that can be attached to azide-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. However, their distinct properties lead to different primary applications and workflows for mass spectrometric analysis.
Performance Comparison for Mass Spectrometry
While both probes can be used in proteomics workflows, their suitability for mass spectrometry-based protein identification and quantification differs significantly. Biotin-Alkyne, coupled with streptavidin-based affinity purification, is the industry standard for enriching labeled proteins prior to mass spectrometry analysis. This enrichment is often essential for the detection of low-abundance proteins. This compound, as a fluorescent dye, is primarily used for in-gel visualization of labeled proteins. While proteins identified by fluorescence can be excised from the gel for mass spectrometry, this workflow is generally less sensitive and lower-throughput for proteome-wide studies compared to biotin-based enrichment.
The following table summarizes the key performance characteristics of this compound and Biotin-Alkyne in the context of mass spectrometry-based proteomics.
| Feature | This compound | Biotin-Alkyne |
| Primary Application | In-gel fluorescence visualization | Affinity purification of labeled proteins |
| Mass Spectrometry Workflow | In-gel digestion of fluorescent bands | On-bead or off-bead digestion after enrichment |
| Enrichment Capability | None | High-efficiency enrichment with streptavidin |
| Sensitivity for MS | Lower (dependent on protein abundance and gel detection limits) | Higher (enrichment enables detection of low-abundance proteins) |
| Proteome Coverage | Limited to abundant, detectable proteins in a gel | Broader, including low-abundance proteins |
| Quantitative MS Compatibility | Compatible with in-gel stable isotope labeling methods | Highly compatible with TMT, iTRAQ, SILAC, and label-free quantification |
| Validation Method | Visual confirmation of labeling | Enrichment of known targets, Western blot |
| Potential for Bias | Potential for under-sampling of low-abundance proteins | Potential for non-specific binding to streptavidin beads |
Experimental Workflows
The choice between this compound and Biotin-Alkyne dictates the experimental workflow for mass spectrometry analysis. Below are diagrams illustrating the typical workflows for each probe.
Experimental Protocols
Protocol 1: this compound Labeling and In-Gel Digestion for Mass Spectrometry
This protocol is adapted for the identification of abundant, this compound labeled proteins.
1. Protein Labeling via Click Chemistry:
-
To a 100 µg aliquot of azide-modified protein lysate in 100 µL of PBS, add the following click chemistry reagents in order:
-
1 µL of 10 mM this compound in DMSO (final concentration 100 µM).
-
1 µL of 50 mM TCEP in water (final concentration 500 µM).
-
1 µL of 10 mM TBTA in DMSO (final concentration 100 µM).
-
1 µL of 50 mM CuSO₄ in water (final concentration 500 µM).
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.
2. SDS-PAGE and Fluorescence Scanning:
-
Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Separate the labeled proteins on a 1D or 2D polyacrylamide gel.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy3 (e.g., ~550 nm excitation and ~570 nm emission).
3. In-Gel Digestion:
-
Excise the fluorescent protein bands of interest from the gel using a clean scalpel.
-
Cut the gel pieces into approximately 1 mm³ cubes.
-
Destain the gel pieces with 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
Dehydrate the gel pieces with 100% acetonitrile and dry in a vacuum centrifuge.
-
Rehydrate the gel pieces in a solution of 10 ng/µL trypsin in 50 mM ammonium bicarbonate and incubate at 37°C overnight.
4. Peptide Extraction and Mass Spectrometry:
-
Extract the peptides from the gel pieces by sequential incubation with 50% acetonitrile/5% formic acid and then 100% acetonitrile.
-
Pool the extracts and dry in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: Biotin-Alkyne Labeling and Affinity Enrichment for Mass Spectrometry
This protocol is the standard for enriching and identifying biotin-alkyne labeled proteins.
1. Protein Labeling via Click Chemistry:
-
Follow the same click chemistry reaction as in Protocol 1, substituting this compound with Biotin-Alkyne.
-
After the 1-hour incubation, precipitate the protein with acetone as described above.
2. Protein Solubilization and Enrichment:
-
Resuspend the protein pellet in a lysis buffer containing 1% SDS in PBS.
-
Dilute the lysate 10-fold with PBS to reduce the SDS concentration to 0.1%.
-
Add high-capacity streptavidin agarose beads to the lysate and incubate for 2 hours at room temperature with gentle rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
3. On-Bead Digestion:
-
Wash the beads three times with 1% SDS in PBS, followed by three washes with 8 M urea in 100 mM Tris-HCl, pH 8.5, and three final washes with PBS to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (2 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes in the dark.
-
Add trypsin to a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C with shaking.
4. Peptide Elution and Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 2 M urea in 100 mM Tris-HCl, pH 8.5, and pool the supernatants.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip and elute in 80% acetonitrile/0.1% formic acid.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Conclusion
The validation of this compound labeling by mass spectrometry is feasible but is best suited for targeted analysis of abundant proteins that can be visualized and excised from a gel. For comprehensive, proteome-wide identification of labeled proteins, especially those of low abundance, Biotin-Alkyne is the superior choice due to the significant increase in sensitivity afforded by streptavidin-based affinity enrichment. The selection between these two probes should be guided by the specific research question, the expected abundance of the target proteins, and the desired scale of the proteomic analysis.
A Head-to-Head Battle for Biomolecule Labeling: Copper-Catalyzed vs. Copper-Free Click Chemistry for Cy3-YNE
For researchers, scientists, and drug development professionals seeking to label biomolecules with the fluorescent dye Cy3, the choice between copper-catalyzed and copper-free click chemistry is a critical decision that impacts experimental design and outcomes. This guide provides an objective comparison of these two powerful bioconjugation techniques, supported by experimental data and detailed protocols, to facilitate the selection of the optimal method for your specific application.
The covalent ligation of a Cy3-alkyne (Cy3-YNE) to an azide-modified biomolecule is a cornerstone of modern chemical biology, enabling precise and robust fluorescent labeling. This is achieved through the azide-alkyne cycloaddition, a reaction that comes in two main flavors: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. While both pathways lead to the formation of a stable triazole linkage, they differ fundamentally in their mechanism, reaction kinetics, biocompatibility, and potential for off-target reactions.
At a Glance: CuAAC vs. SPAAC for this compound Labeling
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne (this compound) and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide (azide-modified biomolecule). |
| Reaction Kinetics | Generally very fast, with second-order rate constants in the range of 10 to 104 M–1s–1. Reaction times can be as short as 3-5 minutes.[1][2] | Slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹. Reaction times can be up to an hour or longer.[1][2] |
| Biocompatibility | The copper catalyst can be toxic to living cells. However, the use of copper-chelating ligands can significantly mitigate cytotoxicity.[1] | Inherently more biocompatible due to the absence of a metal catalyst, making it a preferred method for in vivo and live-cell labeling. |
| Reagent Size | Utilizes a small terminal alkyne (this compound), minimizing potential steric hindrance. | Requires a bulky cyclooctyne reagent, which can sometimes interfere with biological systems. |
| Specificity & Side Reactions | Highly specific with minimal side reactions reported. | Can exhibit off-target reactivity with thiols present in proteins (e.g., cysteine residues), potentially leading to higher background signals. |
| Signal-to-Noise Ratio | With optimized protocols, CuAAC can achieve a high signal-to-noise ratio. The use of hydrophilic dyes like Sulfo-Cy3 can further reduce non-specific binding. | The potential for non-specific reactions with thiols can sometimes lead to a lower signal-to-noise ratio compared to CuAAC in certain applications. |
Delving Deeper: A Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between the rapid reaction kinetics of the copper-catalyzed method and the superior biocompatibility of the copper-free approach.
Reaction Speed
CuAAC is significantly faster than SPAAC. Ligand-accelerated CuAAC reactions can achieve effective labeling within 3-5 minutes, whereas SPAAC reactions may require an hour or more to reach completion. This speed can be a critical advantage when studying dynamic cellular processes.
Labeling Efficiency and Specificity
While both methods can achieve high labeling efficiencies, the specificity of SPAAC can be compromised by the reactivity of the strained cyclooctyne with nucleophiles, particularly thiols found in cysteine residues of proteins. This can lead to azide-independent background labeling, reducing the overall signal-to-noise ratio. Studies have shown that pre-treating protein samples with a thiol-blocking agent like iodoacetamide can mitigate this issue. In contrast, CuAAC is generally considered highly specific with fewer reported off-target reactions.
A comparative study on O-GlcNAc proteomics found that CuAAC resulted in higher protein identification and better accuracy compared to SPAAC, which was attributed to the high background signal from the thiol-yne side reaction in SPAAC.
Biocompatibility
The primary drawback of CuAAC for live-cell and in vivo applications is the cytotoxicity of the copper(I) catalyst. However, the development of copper-chelating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), has been instrumental in reducing this toxicity while simultaneously accelerating the reaction. For SPAAC, the absence of a metal catalyst makes it the go-to choice for applications where cell viability over extended periods is paramount.
Experimental Workflows
To provide a practical understanding of these two methodologies, the following diagrams illustrate the typical experimental workflows for labeling an azide-modified protein with this compound.
Potential for Off-Target Reactions in SPAAC
A key consideration when choosing SPAAC is the potential for side reactions. The high ring strain of cyclooctynes makes them susceptible to nucleophilic attack by thiols, which are abundant in biological systems in the form of cysteine residues.
Experimental Protocols
The following are generalized protocols for labeling an azide-modified protein with a Cy3-alkyne. Note: These are starting points and may require optimization for specific proteins and experimental conditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is adapted from general procedures for labeling proteins in cell lysates.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, prepare fresh )
-
PBS (pH 7.4)
Procedure:
-
In a microfuge tube, combine the azide-modified protein solution with PBS to a final volume of 170 µL.
-
Add 10 µL of the 100 mM THPTA stock solution (final concentration ~5.5 mM). Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration ~1.1 mM). Vortex briefly.
-
Add 4 µL of the 10 mM this compound stock solution (final concentration ~20 µM). Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration ~15 mM). Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The Cy3-labeled protein is now ready for downstream processing. Purify the labeled protein from excess reagents using methods such as methanol/chloroform precipitation, dialysis, or size-exclusion chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol is based on general procedures for conjugating antibodies with DBCO-containing reagents. For labeling with Cy3, a Cy3-DBCO (or another suitable strained alkyne) would be used.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy3-DBCO stock solution (10 mM in DMSO)
-
PBS (pH 7.4)
-
(Optional) Iodoacetamide (IAM) for blocking free thiols
Procedure:
-
(Optional) To reduce non-specific background, pre-treat the azide-modified protein sample with IAM to block free cysteine residues.
-
In a microfuge tube, combine the azide-modified protein with PBS.
-
Add the Cy3-DBCO stock solution to the protein solution. A 10-20 fold molar excess of the Cy3-DBCO reagent over the protein is a common starting point. The final concentration of DMSO should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal incubation time will depend on the specific reactants and their concentrations.
-
Protect the reaction from light.
-
The Cy3-labeled protein is now ready for downstream applications. Purify the conjugate to remove unreacted Cy3-DBCO using appropriate methods like dialysis or size-exclusion chromatography.
Conclusion: Making the Right Choice
The decision between copper-catalyzed and copper-free click chemistry for this compound labeling is application-dependent.
-
CuAAC is the preferred method when:
-
Rapid reaction kinetics are essential for capturing dynamic processes.
-
The small size of the terminal alkyne is critical to avoid perturbing the biological system.
-
The experiment is performed in vitro or in fixed cells where copper toxicity is not a major concern, or when using optimized protocols with chelating ligands for live-cell labeling.
-
-
SPAAC is the superior option for:
-
Live-cell imaging and in vivo applications where cytotoxicity must be minimized.
-
Long-term labeling studies where cell viability is paramount.
-
Experiments where the bulkier cyclooctyne is not expected to interfere with the biological process under investigation.
-
For both methodologies, careful optimization of reaction conditions, including reactant concentrations and incubation times, is crucial to achieve high labeling efficiency and an optimal signal-to-noise ratio. By understanding the distinct advantages and limitations of each approach, researchers can confidently select the best tool for their specific this compound labeling needs.
References
Navigating the Photon Maze: A Comparative Guide to the Photostability of Cy3-YNE and Other Cyanine Dyes
For researchers, scientists, and drug development professionals engaged in high-resolution and long-term fluorescence imaging, the choice of a fluorescent dye is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, cyanine dyes are workhorses in biological imaging. This guide provides an objective comparison of the photostability of Cy3-YNE, an alkyne-modified cyanine dye, against other commonly used cyanine dyes, supported by experimental data and detailed methodologies to aid in the selection of the optimal probe for your research needs.
Cyanine dyes, a versatile class of synthetic fluorophores, are lauded for their high extinction coefficients and tunable emission spectra. However, their utility can be hampered by photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This is a significant limitation in applications demanding prolonged or intense illumination, such as single-molecule imaging and super-resolution microscopy. This compound, functionalized with an alkyne group for use in "click chemistry," offers a valuable tool for bioconjugation, but its photostability relative to other cyanine dyes is a key consideration.
Quantitative Photostability Comparison
The following table summarizes the key photophysical properties and photostability of this compound and other relevant cyanine dyes. It is important to note that photostability is not an intrinsic, immutable property and can be significantly influenced by the local chemical environment, including the presence of oxidizing and reducing agents, and the intensity of the excitation light. The Alexa Fluor family of dyes is included as a benchmark due to their well-established high performance and photostability.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| This compound (Cy3 Alkyne) | ~550 | ~570 | ~150,000 | ~0.2 | Moderate |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.2 | Moderate |
| Cy5 | ~649 | ~664 | ~250,000 | ~0.2 | Low |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | High |
| Alexa Fluor 568 Alkyne | ~578 | ~603 | ~91,300 | High | Very High |
Key Takeaways from the Data:
While this compound and the traditional Cy3 dye exhibit similar spectral properties and moderate photostability, the Alexa Fluor dyes, particularly Alexa Fluor 568 Alkyne, demonstrate superior resistance to photobleaching.[1] This makes them a more suitable choice for imaging applications that require extended or repeated exposure to excitation light. The brightness of a fluorophore is a function of both its molar extinction coefficient and its quantum yield. While Cy3 dyes have a high extinction coefficient, the exceptional quantum yield of Alexa Fluor dyes contributes significantly to their overall brightness and performance.[1]
The Photobleaching Pathway of Cyanine Dyes
The process of photobleaching in cyanine dyes typically involves the transition of the excited singlet state to a reactive triplet state. This triplet state can then interact with molecular oxygen to generate highly reactive singlet oxygen, which can chemically degrade the fluorophore, leading to an irreversible loss of fluorescence.[2]
Caption: A simplified Jablonski diagram illustrating the primary pathway of cyanine dye photobleaching.
Experimental Protocol for Measuring Photostability
A standardized and controlled method is crucial for the accurate comparison of fluorophore photostability. The following protocol outlines a common approach using time-lapse imaging to quantify the rate of photobleaching.
Objective: To determine and compare the photobleaching lifetimes of different fluorescent dyes under controlled wide-field illumination.[2]
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Cy3, Alexa Fluor 568 Alkyne) conjugated to a biomolecule (e.g., DNA or protein).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope equipped with a suitable light source, filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Immobilize the fluorescently labeled biomolecules on a microscope slide to prevent movement during imaging.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample plane containing the immobilized fluorophores.
-
Adjust the illumination intensity to a level relevant for the intended application, ensuring the intensity remains constant across all experiments.
-
-
Time-Lapse Imaging:
-
Acquire a series of images at a fixed time interval. The interval and total duration will depend on the photostability of the dyes being tested. For moderately stable dyes, an image every 1-5 seconds for 5-10 minutes may be appropriate.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Identify and select regions of interest (ROIs) corresponding to individual fluorescent spots.
-
Measure the mean fluorescence intensity within each ROI for every frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of each fluorescent spot.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
References
A Researcher's Guide to Assessing the Impact of Cy3-YNE Labeling on Protein Function
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. The introduction of fluorescent probes, such as Cy3-YNE, through bioorthogonal click chemistry has revolutionized our ability to visualize and track proteins in their native environments. However, the critical question remains: does the label alter the function of the protein of interest? This guide provides a comprehensive comparison of this compound labeling with alternative methods, supported by experimental data, to help you make informed decisions for your research.
The Double-Edged Sword of Labeling
Fluorescent labeling is indispensable for a wide range of applications, from in-vitro assays to live-cell imaging.[1][2] this compound, a popular cyanine dye with an alkyne handle for click chemistry, offers a small, bright, and stable tag for protein conjugation.[3] The primary advantage of such small-molecule dyes over larger fluorescent proteins (e.g., GFP) is the reduced likelihood of steric hindrance that could perturb the natural function of the target protein.[4][5] Nevertheless, any modification, regardless of size, carries the potential to alter a protein's structure, binding affinities, or enzymatic activity. Therefore, rigorous functional validation of any labeled protein is not just recommended, but essential for the accurate interpretation of experimental results.
Quantitative Comparison of Protein Labeling Methods
The choice of a labeling strategy can have a significant impact on the experimental outcome. Below is a comparison of common protein labeling methods, highlighting their effects on protein function as reported in the literature.
| Labeling Method | Label Size | Attachment Site | Potential Impact on Function | Key Considerations |
| This compound (Click Chemistry) | ~1.5 kDa | Site-specifically incorporated unnatural amino acid or chemically modified native residue (e.g., azide-modified lysine). | Can alter binding affinity; one study showed a 15-20 fold change in a peptide-protein interaction's dissociation constant after Cy3 labeling. Another study on Cy3-labeled streptavidin also reported a significant change in affinity for its peptide ligands. | Requires introduction of a bioorthogonal handle (e.g., an azide) into the protein. The position of the label is critical to avoid interference with active sites or binding interfaces. |
| Fluorescent Proteins (e.g., GFP) | ~27 kDa | N- or C-terminus of the protein of interest. | The large size can lead to steric hindrance, potentially disrupting protein folding, localization, and interactions. | Genetically encoded, allowing for expression in living cells without the need for chemical conjugation. |
| SNAP-tag®/CLIP-tag™ | ~20 kDa | N- or C-terminus of the protein of interest. | The tag itself is a protein and can have similar steric effects as fluorescent proteins, though the covalent labeling with a small molecule dye offers more flexibility in fluorophore choice. | Allows for specific, covalent labeling with a variety of functional probes in live cells. |
| HaloTag® | ~33 kDa | N- or C-terminus of the protein of interest. | Similar to SNAP-tag, the protein tag can be bulky. However, it provides a versatile platform for attaching various ligands. | Enables covalent attachment of a wide range of synthetic ligands, including fluorescent dyes and affinity tags, in living cells. |
| Sortase-Mediated Ligation | Size of the attached molecule can vary. | Typically at the N- or C-terminus, but internal labeling is also possible. | Generally considered to have a minimal impact on protein function due to the specific and mild reaction conditions. | An enzymatic method that allows for the site-specific ligation of a peptide or protein containing a recognition motif (e.g., LPXTG) to another molecule with an N-terminal glycine. |
| Direct Chemical Labeling (e.g., NHS esters) | Small molecule dye size. | Primary amines (e.g., lysine residues). | Can be non-specific, leading to a heterogeneous population of labeled proteins. Labeling of lysine residues in or near active sites can abolish function. | A simpler method that does not require genetic modification of the protein, but lacks site-specificity. |
Assessing the Functional Impact of this compound Labeling: Experimental Protocols
To ensure the biological relevance of your findings, it is crucial to perform functional assays on the this compound labeled protein and compare its activity to the unlabeled counterpart.
Protocol 1: Assessing Enzymatic Activity via Kinetic Analysis
This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a labeled enzyme. A significant change in these parameters post-labeling indicates an alteration in the enzyme's catalytic efficiency or substrate binding.
Materials:
-
Purified unlabeled and this compound labeled enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the unlabeled and labeled enzymes, as well as the substrate, in the appropriate assay buffer.
-
Assay Setup: In a microplate or cuvettes, prepare a series of reactions with a fixed concentration of either the unlabeled or labeled enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration that contains all components except the enzyme.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Absorbance: Immediately monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.
-
Determine Initial Velocity (V₀): Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Data Analysis: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme.
Expected Outcome: Minimal differences in the Km and Vmax values between the this compound labeled and unlabeled enzyme suggest that the label has not significantly impacted the enzyme's function.
Protocol 2: Evaluating Protein Binding Affinity using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to measure the binding affinity between a labeled protein and its unlabeled binding partner. The principle is based on the change in the rotational speed of the fluorescently labeled molecule upon binding to another molecule.
Materials:
-
Purified this compound labeled protein
-
Purified unlabeled binding partner
-
Assay buffer
-
Fluorometer with polarization filters
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled binding partner in the assay buffer. Prepare a solution of the this compound labeled protein at a constant, low concentration.
-
Binding Reaction: Mix the constant concentration of the labeled protein with each dilution of the unlabeled binding partner. Allow the reactions to reach equilibrium.
-
Measure Anisotropy: Measure the fluorescence anisotropy of each sample.
-
Data Analysis: Plot the change in anisotropy as a function of the concentration of the unlabeled binding partner. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Competition Assay (Control): To confirm that the this compound label itself does not significantly alter the binding affinity, perform a competition experiment. Incubate a pre-formed complex of the labeled protein and its binding partner with increasing concentrations of the unlabeled protein. A successful competition will demonstrate that the unlabeled protein can displace the labeled one, providing a more accurate measure of the native binding affinity.
Expected Outcome: A similar Kd value obtained from the direct binding and competition assays indicates that the this compound label has a negligible effect on the binding affinity.
Protocol 3: Assessing Protein Structure with Circular Dichroism
Circular Dichroism (CD) spectroscopy is a sensitive technique for evaluating the secondary structure of proteins. Any significant changes in the CD spectrum of a protein after labeling could indicate that the label has induced conformational changes.
Materials:
-
Purified unlabeled and this compound labeled protein
-
CD-compatible buffer (e.g., phosphate buffer)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of the unlabeled and labeled protein at the same concentration in a CD-compatible buffer.
-
Acquire CD Spectra: Record the far-UV CD spectra (typically 190-260 nm) for both samples.
-
Data Analysis: Compare the spectra of the labeled and unlabeled protein. Deconvolution algorithms can be used to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
Expected Outcome: Overlapping CD spectra for the labeled and unlabeled protein suggest that the this compound label has not caused significant changes in the protein's secondary structure.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and biological pathways are crucial for understanding the application and implications of protein labeling studies.
Caption: Experimental workflow for labeling and validation.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for studies involving fluorescently labeled proteins. Visualizing this pathway helps in understanding the context of such experiments.
Caption: The MAPK/ERK signaling pathway.
References
A Comparative Guide to Cy3-YNE for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Cy3-YNE, a cyanine-based fluorescent dye functionalized with an alkyne group for click chemistry applications, against other common fluorescent probes. The information presented is curated from peer-reviewed literature and manufacturer's specifications to aid in the selection of the optimal dye for your specific microscopy needs.
Executive Summary
This compound is a versatile fluorescent probe that enables the specific labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. It exhibits bright orange-red fluorescence and is widely used in various microscopy techniques. However, for demanding applications requiring high photostability and brightness, alternative dyes, particularly those from the Alexa Fluor series, may offer superior performance. The choice of fluorescent probe should be guided by the specific requirements of the experiment, including the imaging modality, duration, and the abundance of the target molecule.
Data Presentation: Quantitative Performance of Fluorescent Alkynes
The following table summarizes the key photophysical properties of this compound and several alternative alkyne-functionalized fluorescent dyes commonly used in microscopy. It is important to note that the performance of fluorescent dyes can be influenced by their local environment, including the molecule they are conjugated to and the imaging buffer composition.
| Feature | This compound | Alexa Fluor 555 Alkyne | DyLight 547 Alkyne | 5-TAMRA-Alkyne |
| Excitation Max (nm) | ~550-555 | ~555 | ~557 | ~556 |
| Emission Max (nm) | ~570 | ~565 | ~572 | ~563 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[1] | ~150,000 | ~150,000 | ~90,000 |
| Quantum Yield | ~0.15 - 0.31[2][3] | ~0.10[4] | ~0.7 | Not widely reported |
| Brightness (Ext. Coeff. x QY) | ~22,500 - 46,500 | ~15,000 | ~105,000 | Not widely reported |
| Photostability | Moderate[5] | High | High | Moderate |
| Primary Application | Fluorescence Microscopy, Super-Resolution Microscopy (STORM) | Confocal Microscopy, Super-Resolution Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
Note: Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Photostability is a qualitative assessment based on available literature.
Performance Comparison and Alternatives
Brightness and Photostability: While this compound is a bright and widely used fluorophore, studies comparing it to spectrally similar Alexa Fluor dyes, such as Alexa Fluor 555, have shown that Alexa Fluor dyes are generally more photostable and can be brighter in protein conjugates. This increased photostability is particularly advantageous for long-term imaging experiments and super-resolution techniques that require intense laser illumination. DyLight 547 is another alternative that offers high brightness and good photostability.
Super-Resolution Microscopy: Cy3 has been successfully used in Stochastic Optical Reconstruction Microscopy (STORM), often as an "activator" dye in a dye pair with a "reporter" dye like Alexa Fluor 647. This pairing allows for the controlled photoswitching required for STORM imaging. For single-color dSTORM, Alexa Fluor 568 (spectrally similar to Cy3) is often recommended. For Stimulated Emission Depletion (STED) microscopy, dyes with high photostability and specific photophysical properties are required. While Cy3 can be used, more photostable alternatives are often preferred for achieving the highest resolution.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality imaging results. Below are protocols for labeling and imaging with this compound using copper-catalyzed click chemistry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Labeling
This protocol is adapted from established methods for click chemistry in fixed cells.
Materials:
-
Cells grown on coverslips containing azide-modified biomolecules
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
This compound (1-10 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (100-200 µM final concentration)
-
Sodium ascorbate (1-5 mM final concentration, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) (5-10 fold molar excess to CuSO₄)
-
-
Wash buffer (PBS with 0.05% Tween-20)
-
Mounting medium with DAPI (for nuclear counterstain)
Procedure:
-
Cell Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, mix the required volumes of CuSO₄ and the copper-chelating ligand in PBS. b. Add the this compound to the mixture. c. Finally, add the freshly prepared sodium ascorbate to initiate the reaction. d. Immediately add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the wash buffer.
-
Counterstaining and Mounting: Stain the nuclei with DAPI in the mounting medium and mount the coverslips on microscope slides.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.
Protocol 2: Live-Cell Imaging with this compound
This protocol outlines a general procedure for live-cell labeling. Copper-based click chemistry can be toxic to live cells, so it is crucial to use low copper concentrations and a protective ligand. Alternatively, copper-free click chemistry methods can be employed.
Materials:
-
Live cells cultured in appropriate medium containing azide-modified biomolecules
-
Live-cell imaging medium
-
Click reaction components for live-cell imaging:
-
This compound (1-5 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (low concentration, e.g., 25-50 µM)
-
Sodium ascorbate (e.g., 250-500 µM)
-
Cell-compatible copper ligand (e.g., THPTA) (5-fold molar excess to CuSO₄)
-
Procedure:
-
Cell Preparation: Culture cells with the azide-modified substrate for the desired period.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Live-Cell Click Reaction: a. Prepare the live-cell click reaction cocktail in live-cell imaging medium immediately before use, following the same order of addition as in the fixed-cell protocol. b. Replace the medium on the cells with the click reaction cocktail. c. Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Image the live cells immediately using a microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Use minimal laser power and exposure times to reduce phototoxicity.
Mandatory Visualizations
Experimental Workflow for Cellular Labeling with this compound
Caption: Workflow for labeling azide-modified biomolecules in cells with this compound.
Logical Comparison of this compound with Alternatives
Caption: Decision framework for selecting a fluorescent alkyne based on key performance metrics.
References
- 1. scispace.com [scispace.com]
- 2. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TR [thermofisher.com]
A Comparative Guide to Alternatives for Cy3-YNE in Live-Cell Metabolic Labeling
For researchers, scientists, and drug development professionals engaged in the dynamic field of live-cell imaging, the selection of appropriate fluorescent probes is critical for generating robust and reproducible data. Cy3-YNE, a commonly used alkyne-functionalized cyanine dye, has been instrumental in visualizing metabolically tagged biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the landscape of bioorthogonal chemistry offers a range of alternatives, each with distinct advantages in terms of brightness, photostability, cell permeability, and biocompatibility. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal probe for your research needs.
The primary alternatives to this compound can be categorized based on the bioorthogonal reaction employed: other fluorescent alkynes for CuAAC or strained cyclooctynes for the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, fluorogenic probes that exhibit fluorescence only upon reaction offer a streamlined, no-wash imaging workflow.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for live-cell imaging is a trade-off between various performance metrics. The following table summarizes key quantitative data for Cy3 and its alternatives.
| Probe Category | Specific Probe Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Biocompatibility/Cytotoxicity | Key Advantages |
| CuAAC - Cyanine Dyes | Cy3-Alkyne | ~550 | ~570 | ~0.15-0.3 | Moderate | Moderate (Copper-dependent toxicity) | Well-established, readily available. |
| CuAAC - Alexa Fluor Dyes | Alexa Fluor 555-Alkyne | ~555 | ~565 | ~0.1 | High | Moderate (Copper-dependent toxicity) | Higher brightness and photostability than Cy3.[1][2][3][4] |
| SPAAC - Cyanine Dyes | DBCO-Cy3 | ~555 | ~580 | Data not available | Moderate | High (Copper-free) | Copper-free reaction avoids catalyst-induced cytotoxicity.[5] |
| SPAAC - Alexa Fluor Dyes | DBCO-Alexa Fluor 555 | ~555 | ~565 | Data not available | High | High (Copper-free) | Combines high photostability of Alexa Fluor with biocompatibility of SPAAC. |
| Fluorogenic Probes | SiR-Alkyne | ~650 | ~670 | High (in target environment) | High | High | Fluorogenic, cell-permeable, suitable for no-wash imaging and super-resolution. |
| Fluorogenic Probes | MaP555-Alkyne | ~558 | ~578 | High (upon binding) | High | High | Cell-permeable, fluorogenic, enabling wash-free imaging. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these labeling strategies. The following diagrams, created using the DOT language, illustrate the workflows for CuAAC and SPAAC, as well as a conceptual diagram of metabolic labeling.
References
Safety Operating Guide
Navigating the Safe Disposal of Cy3-YNE: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development and molecular biology, the use of specialized chemical reagents like Cy3-YNE is routine. However, the safe handling and proper disposal of these compounds are critical to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a fluorescent cyanine dye modified with an alkyne group, treating it as hazardous chemical waste. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount, as local protocols may vary.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1][2]
Quantitative Data Summary
For quick reference, the key safety and identification properties of similar alkyne-modified cyanine dyes are summarized below.
| Property | Value/Classification |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |
| Storage Temperature | -20°C |
| Waste Classification | Hazardous Chemical Waste |
Detailed Disposal Protocol
The proper disposal of this compound and all associated contaminated materials is a critical aspect of laboratory safety. The following step-by-step procedures are based on established best practices for chemical waste management.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundational step in the disposal process. Do not mix incompatible waste streams in the same container.
-
Liquid Waste:
-
Description: Includes unused stock solutions, experimental solutions, and the initial solvent rinses of any contaminated labware.
-
Procedure: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound". Keep the container tightly sealed when not in use to prevent spills or evaporation.
-
-
Solid Waste (Non-Sharps):
-
Description: Encompasses contaminated gloves, pipette tips, paper towels, and microfuge tubes.
-
Procedure: Collect all solid waste contaminated with this compound in a separate, clearly labeled hazardous waste container lined with a durable plastic bag.
-
-
Sharps Waste:
-
Description: Includes contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
Step 2: Decontamination of Labware
-
Procedure: For glassware that has come into contact with this compound, rinse it with a suitable solvent (e.g., ethanol or acetone) to remove the dye. Collect the initial one to three rinses as hazardous liquid waste. Subsequent rinses with detergent and water can typically follow standard laboratory glassware cleaning procedures, but confirm this with your institutional guidelines.
Step 3: Storage and Disposal
-
Storage: Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Disposal: Once a waste container is full (typically around 80-90% capacity to prevent spillage), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service. Do not, under any circumstances, dispose of this compound waste down the drain or in the regular trash.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills or in poorly ventilated areas, evacuate the immediate area.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills, such as vermiculite or sand.
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in the designated hazardous solid waste container.
-
Clean the Area: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.
Experimental Workflows and Disposal Logic
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for handling and disposing of this compound waste.
Caption: Logical workflow for the segregation and collection of this compound waste.
Caption: Step-by-step workflow for managing a this compound spill.
References
Essential Safety and Logistical Information for Handling Cy3-YNE
This guide provides crucial procedures for the safe handling, use, and disposal of Cy3-YNE, a fluorescent cyanine dye containing an alkyne group. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To prevent accidental exposure through skin contact, inhalation, or eye contact, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific PPE | Purpose | Recommended Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects eyes and face from splashes and aerosols.[1][2] | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact with the chemical. Gloves should be inspected before use and changed frequently, especially if contaminated.[3] | ASTM F1001 / EN 374 |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | N/A |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is required when handling the solid compound or creating stock solutions. | Minimizes inhalation of dust or aerosols. | N/A |
Operational Plan: Step-by-Step Guidance for Handling this compound
This protocol outlines the key steps for safely handling this compound from receipt and storage to use in experimental procedures and subsequent disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the package for any signs of damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, protected from light. Recommended storage is at -20°C for up to one month or -80°C for up to six months for stock solutions.
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
2. Preparation for Use:
-
When ready to use, allow the required aliquot to thaw on ice, ensuring it remains protected from light to prevent photobleaching.
-
All handling of this compound solutions should be conducted in a designated area, away from direct light sources.
-
Use sterile tubes and pipette tips to prevent contamination.
3. Experimental Procedures (e.g., Click Chemistry):
-
Always wear the appropriate PPE as detailed in the table above.
-
Perform all manipulations, especially those involving the solid compound or concentrated solutions, within a certified chemical fume hood to minimize inhalation risk.
-
When adding this compound to a reaction mixture, ensure it is thoroughly mixed.
-
Incubate reactions in the dark or in a light-protected container to maintain the integrity of the fluorescent dye.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused solutions, contaminated consumables (e.g., pipette tips, tubes), and PPE.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a designated, sealed waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and list "this compound" as a component.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: The first rinse of an empty this compound container should be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to standard laboratory procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
